PG106 Tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H70F3N13O11 |
|---|---|
Molecular Weight |
1122.2 g/mol |
IUPAC Name |
(3S,6S,9R,16S,24S)-16-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O9.C2HF3O2/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57);(H,6,7)/t37-,38-,39-,40+,41-,42-;/m0./s1 |
InChI Key |
INSWYMMBLAZFBE-YVBXOHQISA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
PG106 Tfa: A Selective Melanocortin-3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PG106 Tfa, a potent and selective antagonist of the human melanocortin-3 receptor (hMC3R). This document consolidates available quantitative data, outlines generalized experimental protocols for characterization, and visualizes key pathways and workflows to support further research and development of MC3R-targeted therapeutics.
Core Compound Data: this compound
This compound is a pharmacological tool for investigating the physiological roles of the MC3R. Its selectivity makes it a valuable probe for dissecting the distinct functions of MC3R from other melanocortin receptors, particularly the closely related melanocortin-4 receptor (MC4R).
Quantitative Data Summary
The following table summarizes the reported in vitro activity of PG106, the parent compound of this compound, at various human melanocortin receptors. This data highlights its potency and selectivity for the hMC3R.
| Receptor | Parameter | Value (nM) | Reference |
| Human MC3R | IC50 | 210 | [1] |
| Human MC4R | EC50 | 9900 | [1] |
| Human MC5R | Activity | No activity reported | [1] |
Note on Tfa Salt: PG106 is supplied as a trifluoroacetate (Tfa) salt. While essential for solubility and stability of the peptide, it is important to consider that TFA itself can have biological effects and appropriate controls should be used in experimental designs.
Melanocortin-3 Receptor Signaling
The melanocortin-3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it plays a role in energy homeostasis.[2] Upon activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH), MC3R primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is fundamental to the receptor's physiological effects.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe generalized, standard methodologies for assessing the antagonist activity of a compound at a GPCR like MC3R. These should be adapted and optimized for specific experimental conditions.
In Vitro Characterization of Antagonist Activity
A common method to determine the potency of an antagonist is through a competitive binding assay or a functional assay measuring the inhibition of agonist-induced signaling.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Cells are transiently or stably transfected with a plasmid encoding the human MC3R.
2. Radioligand Binding Assay (for determining Ki):
-
Objective: To determine the binding affinity (Ki) of this compound for the hMC3R.
-
Principle: This assay measures the ability of the unlabeled antagonist (this compound) to compete with a radiolabeled ligand for binding to the receptor.
-
Generalized Protocol:
-
Prepare cell membranes from HEK293 cells expressing hMC3R.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
After incubation, separate the bound from free radioligand by filtration.
-
Quantify the radioactivity of the bound fraction using a gamma counter.
-
The IC50 value (concentration of competitor that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
3. Functional Assay - cAMP Accumulation Assay (for determining IC50):
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting agonist-induced hMC3R signaling.
-
Principle: This assay measures the ability of the antagonist to inhibit the production of cAMP stimulated by a known agonist.
-
Generalized Protocol:
-
Seed hMC3R-expressing HEK293 cells in a multi-well plate.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration (typically the EC80) of an MC3R agonist (e.g., α-MSH).
-
After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
The IC50 value is the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production.
-
In Vivo Experimental Design (Generalized)
While no specific in vivo data for this compound has been found, studies with other MC3R antagonists provide a framework for potential in vivo experiments.[3][4][5]
-
Objective: To evaluate the effect of MC3R antagonism on energy homeostasis in an animal model.
-
Animal Model: Male and female C57BL/6J mice are a common choice.
-
Acclimation: Animals should be single-housed and acclimated to handling and injection procedures to minimize stress-induced effects.
-
Drug Administration: this compound would be dissolved in a suitable vehicle (e.g., saline). Administration could be intracerebroventricular (ICV) for central nervous system targets or intraperitoneal (IP).
-
Experimental Groups:
-
Vehicle control
-
This compound (various doses)
-
-
Measured Parameters:
-
Food Intake: Measured at regular intervals post-injection.
-
Body Weight: Monitored daily.
-
Energy Expenditure: Can be assessed using metabolic cages to measure oxygen consumption and carbon dioxide production.
-
Locomotor Activity: Monitored to assess for any confounding effects on general activity.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) would be used to compare the effects of this compound to the vehicle control.
Selectivity Profile
The selectivity of PG106 for MC3R over other melanocortin receptors is a key feature. The provided data indicates a significant preference for MC3R over MC4R and a lack of activity at MC5R.
Conclusion
This compound is a valuable research tool for investigating the specific roles of the melanocortin-3 receptor. Its selectivity profile allows for the targeted modulation of MC3R signaling, which can help to elucidate its functions in energy homeostasis and other physiological processes. The generalized protocols and workflows provided in this guide offer a starting point for the further characterization and utilization of this potent and selective MC3R antagonist in both in vitro and in vivo studies. Further research is warranted to fully understand the therapeutic potential of targeting MC3R with selective antagonists like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Life without Hunger: The Ups (and Downs) to Modulating Melanocortin-3 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The melanocortin-3 receptor is a pharmacological target for the regulation of anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the melanocortin-3 receptor (MC3R) causes generalized sensitization to anorectic agents - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of the Melanocortin-3 Receptor (MC3R) with the Selective Antagonist PG106 Tfa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melanocortin-3 receptor (MC3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in the regulation of energy homeostasis, appetite, and metabolism.[1][2] Its intricate signaling mechanisms and potential as a therapeutic target for metabolic disorders have garnered significant scientific interest. This technical guide provides a comprehensive overview of the MC3R, its signaling pathways, and its interaction with the potent and selective antagonist, PG106 Tfa. Detailed experimental protocols for key assays and structured data presentation are included to facilitate further research and drug development efforts in this field.
Introduction to the Melanocortin-3 Receptor (MC3R)
The MC3R is a key component of the leptin-melanocortin signaling pathway in the hypothalamus, which is essential for maintaining energy balance.[3][4] It is activated by endogenous agonists, including α-, β-, and γ-melanocyte-stimulating hormones (MSH), which are derived from the pro-opiomelanocortin (POMC) precursor.[5] The endogenous antagonist, agouti-related peptide (AgRP), inhibits MC3R activity.[3] Unlike the more extensively studied melanocortin-4 receptor (MC4R), which is primarily associated with the regulation of food intake, the MC3R appears to have a more nuanced role in modulating energy expenditure, nutrient partitioning, and circadian rhythms.[2][5] Dysregulation of MC3R signaling has been linked to obesity and other metabolic disorders, making it a compelling target for therapeutic intervention.[4][5]
This compound: A Selective MC3R Antagonist
This compound is a potent and selective antagonist of the human melanocortin-3 receptor (hMC3R).[6] Its selectivity for MC3R over other melanocortin receptor subtypes, particularly MC4R and MC5R, makes it a valuable tool for elucidating the specific physiological functions of MC3R.[4][6] The trifluoroacetate (Tfa) salt form of PG106 is commonly used in research settings.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity at melanocortin receptors. This data is critical for designing and interpreting experiments aimed at investigating the role of MC3R.
| Compound | Target | Assay Type | Value | Reference |
| This compound | hMC3R | Inhibition (IC₅₀) | 210 nM | [6] |
| This compound | hMC4R | Efficacy (EC₅₀) | 9900 nM (no activity) | [6] |
| This compound | hMC5R | Efficacy (EC₅₀) | no activity | [6] |
Note: The binding affinity (Ki) for this compound at hMC3R is not explicitly available in the reviewed literature. The IC₅₀ value is a measure of the concentration of an antagonist required to inhibit 50% of the response of an agonist.
MC3R Signaling Pathways
MC3R activation initiates a cascade of intracellular signaling events. While primarily coupled to the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), MC3R can also engage other signaling pathways.[2] This signaling promiscuity contributes to the diverse physiological roles of the receptor.
Canonical Gαs-cAMP Pathway
The primary and most well-characterized signaling pathway for MC3R involves its coupling to the stimulatory G-protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Alternative Signaling Pathways
Emerging evidence suggests that MC3R can also couple to other G-proteins and activate alternative signaling cascades, contributing to its functional diversity.[2] These include:
-
Gαi Coupling and ERK1/2 Activation: MC3R can couple to the inhibitory G-protein, Gαi, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[2] This pathway is often associated with cell growth and differentiation.
-
β-Arrestin Mediated Signaling: Like many GPCRs, MC3R can recruit β-arrestins upon activation. β-arrestins can mediate receptor desensitization and internalization, and also act as signaling scaffolds to initiate distinct downstream signaling events, including ERK1/2 activation.[2]
-
Other Potential Pathways: Studies have also hinted at MC3R's ability to modulate intracellular calcium levels and activate Protein Kinase C (PKC) and Akt signaling pathways.[2]
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the interaction of compounds like this compound with MC3R. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing hMC3R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Radiolabeled ligand (e.g., [¹²⁵I]-NDP-α-MSH)
-
Unlabeled test compound (this compound)
-
Non-specific binding control (e.g., high concentration of unlabeled NDP-α-MSH)
-
96-well filter plates (e.g., glass fiber C)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hMC3R cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
For total binding wells, add only radioligand and buffer.
-
For non-specific binding wells, add radioligand and a high concentration of unlabeled agonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize agonist-induced cAMP production, which is a direct readout of Gαs-coupled receptor activity.
Materials:
-
HEK293 cells stably expressing hMC3R
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
Agonist (e.g., α-MSH)
-
Antagonist (this compound)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well assay plate
Procedure:
-
Cell Seeding:
-
Seed HEK293-hMC3R cells into a 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Remove the culture medium and add varying concentrations of the antagonist (this compound) prepared in stimulation buffer.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (typically the EC₈₀ concentration) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., read fluorescence on an HTRF-compatible plate reader).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of the antagonist.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to investigate the effect of an antagonist on agonist-induced activation of the ERK1/2 signaling pathway.
Materials:
-
HEK293 cells expressing hMC3R
-
Cell culture medium
-
Serum-free medium
-
Agonist (e.g., α-MSH)
-
Antagonist (this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with the antagonist (this compound) for a specified time.
-
Stimulate the cells with an agonist for various time points (e.g., 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.
-
Conclusion
The melanocortin-3 receptor is a complex and multifaceted GPCR with a critical role in energy homeostasis. The selective antagonist this compound provides a powerful tool for dissecting the specific functions of MC3R in both health and disease. The detailed protocols and signaling pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are dedicated to advancing our understanding of MC3R biology and developing novel therapeutics for metabolic disorders. Further investigation into the alternative signaling pathways of MC3R and the in vivo effects of selective antagonists like this compound will be crucial for realizing the full therapeutic potential of targeting this receptor.
References
- 1. Neuroanatomical dissection of the MC3R circuitry regulating energy rheostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Life without Hunger: The Ups (and Downs) to Modulating Melanocortin-3 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melanocortin-3 Receptors and Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: The Role of the Melanocortin-3 Receptor in Energy Homeostasis
A guide for researchers, scientists, and drug development professionals.
Introduction
The intricate regulation of energy homeostasis is a critical area of research in the face of the global obesity epidemic. A key player in this complex system is the melanocortin-3 receptor (MC3R), a G-protein-coupled receptor predominantly expressed in the central nervous system. While the compound PG106 Tfa is a potent and selective antagonist for the human MC3R, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo studies specifically utilizing this compound to investigate its effects on energy balance, feeding behavior, or metabolism.
This guide, therefore, will focus on the established role of the MC3R in energy homeostasis, drawing upon data from studies involving genetic knockout models and other pharmacological modulators. Understanding the function of the MC3R provides the foundational knowledge for contextualizing the potential therapeutic applications of selective antagonists like this compound.
The Melanocortin-3 Receptor: A Modulator of Energy Balance
The melanocortin system, and specifically the MC3R, is a crucial integrator of signals that govern food intake and energy expenditure. Unlike the closely related melanocortin-4 receptor (MC4R), which has a more pronounced role in suppressing food intake, the MC3R appears to function as a more nuanced regulator of energy homeostasis.
Mechanism of Action and Signaling Pathway
The MC3R is primarily expressed in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for regulating appetite and metabolism. It is found on both pro-opiomelanocortin (POMC) neurons, which release the anorexigenic (appetite-suppressing) peptide α-melanocyte-stimulating hormone (α-MSH), and Agouti-related peptide (AgRP) neurons, which release the orexigenic (appetite-stimulating) AgRP.
Current research suggests that the MC3R acts as a presynaptic autoreceptor on AgRP neurons. In this role, it is thought to modulate the release of the inhibitory neurotransmitter GABA onto MC4R-expressing neurons. By antagonizing the MC3R, it is hypothesized that the inhibitory tone on MC4R neurons is reduced, leading to a potentiation of anorexigenic signals.
Insights from Preclinical Models
The majority of our understanding of MC3R function in energy homeostasis comes from studies on mice with a genetic deletion of the MC3R (MC3R-knockout mice). These studies have revealed a complex role for the receptor.
| Parameter | Observation in MC3R-Knockout Mice | Reference |
| Body Weight | Increased fat mass, particularly on a high-fat diet. | [1][2] |
| Food Intake | Blunted response to caloric restriction (eat less than wild-type after fasting). | [3] |
| Energy Expenditure | Reduced energy expenditure, contributing to increased fat accumulation. | [4] |
| Metabolic Response | Altered nutrient partitioning, favoring fat storage. | [4] |
These findings suggest that the MC3R is critical for adapting to changes in energy availability. Its absence leads to an inability to appropriately respond to both caloric deficit and surplus.
Experimental Protocols
While specific protocols for this compound are not available in the literature, this section outlines a general methodology for in vivo studies investigating the effects of a novel MC3R antagonist on energy homeostasis in a rodent model. This serves as a template that would be adapted for a compound like this compound.
In Vivo Assessment of a Novel MC3R Antagonist
Objective: To determine the effect of a novel MC3R antagonist on food intake, body weight, and energy expenditure in mice.
Animal Model: Male C57BL/6J mice, 8-10 weeks old, individually housed.
Acclimation: Mice are acclimated to individual housing and handling for at least one week prior to the experiment.
Experimental Groups:
-
Vehicle control (e.g., saline or other appropriate vehicle)
-
MC3R antagonist (low dose)
-
MC3R antagonist (high dose)
Administration: The route of administration (e.g., intraperitoneal, oral gavage, intracerebroventricular) would be determined by the pharmacokinetic properties of the compound.
Experimental Workflow:
Measurements:
-
Food Intake and Body Weight: Measured daily at the same time.
-
Energy Expenditure and Respiratory Exchange Ratio (RER): Assessed using indirect calorimetry (e.g., CLAMS/Oxymax system). RER provides an indication of substrate utilization (fat vs. carbohydrates).
-
Body Composition: Measured at the beginning and end of the study using techniques like EchoMRI or DEXA to determine fat mass and lean mass.
Statistical Analysis: Data would be analyzed using appropriate statistical methods, such as ANOVA with post-hoc tests, to compare between treatment groups.
The Trifluoroacetate (TFA) Moiety: An Important Consideration
It is crucial to note that PG106 is supplied as a trifluoroacetate (TFA) salt. TFA is commonly used in the purification of synthetic peptides and small molecules. However, emerging research indicates that TFA itself can have biological effects, including potential impacts on cellular metabolism. Therefore, when designing and interpreting experiments with PG1-6 Tfa, it is imperative to include a vehicle control group that accounts for any potential effects of the TFA salt.
Future Directions and Conclusion
The melanocortin-3 receptor presents a compelling target for the development of novel therapeutics for metabolic disorders. Its role as a modulator of energy homeostasis, distinct from the MC4R, suggests that MC3R antagonists could offer a more nuanced approach to weight management.
While the specific effects of this compound on energy homeostasis remain to be elucidated through dedicated in vivo studies, the wealth of data on the function of the MC3R provides a strong rationale for its investigation. Future research should focus on characterizing the pharmacokinetic and pharmacodynamic properties of this compound and conducting well-controlled preclinical studies to assess its efficacy and safety as a potential therapeutic agent. Such studies will be instrumental in translating our understanding of MC3R biology into tangible clinical benefits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Inhibition of the melanocortin-3 receptor (MC3R) causes generalized sensitization to anorectic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the melanocortin-3 receptor (MC3R) causes generalized sensitization to anorectic agents - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the pharmacology of PG106 Tfa
An In-depth Technical Guide to the Pharmacology of PG106 Tfa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of this compound, a research compound with selective activity at the human melanocortin 3 receptor. The information is curated for professionals in the fields of pharmacology and drug development, with a focus on quantitative data, experimental context, and the underlying biological pathways.
Core Pharmacological Profile
This compound is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R).[1][2][3][4][5][6][7][8] Its pharmacological activity is characterized by a high affinity for the hMC3R with no significant activity at the human melanocortin 4 (hMC4R) and 5 (hMC5R) receptors.[1][2][3][4][5][6][7][8] This selectivity makes this compound a valuable tool for investigating the specific physiological roles of the MC3R. To date, there is no reported clinical development for this compound, indicating its current status as a preclinical research tool.[1][9]
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Target Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| Melanocortin 3 Receptor (MC3R) | Human | Antagonist Activity | IC50 | 210 | [1][2][3][4][5][6][7][8] |
| Melanocortin 4 Receptor (MC4R) | Human | Agonist/Antagonist Activity | EC50 | 9900 | [1][2][3][4][5][6][7][8] |
| Melanocortin 5 Receptor (MC5R) | Human | Agonist/Antagonist Activity | - | No Activity Reported | [1][2][3][4][5][6][7][8] |
Note: The high EC50 value for hMC4R suggests a lack of significant functional activity at this receptor.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at the hMC3R, a G protein-coupled receptor (GPCR). The primary signaling pathway for melanocortin receptors, including the MC3R, involves coupling to the Gs alpha subunit (Gαs). Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on Gαs, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA) and other downstream effectors.
As an antagonist, this compound likely binds to the hMC3R and prevents the binding of endogenous agonists, such as γ-MSH, thereby inhibiting the downstream production of cAMP.
Experimental Protocols
While the specific experimental protocols used for the initial characterization of this compound are not publicly detailed, the determination of its IC50 and EC50 values would have likely involved standard in vitro pharmacological assays for GPCRs. Below is a generalized methodology for a competitive binding assay and a functional cAMP assay, which are commonly used for this purpose.
Generalized Competitive Radioligand Binding Assay Protocol
This type of assay would be used to determine the binding affinity (Ki) of this compound for the hMC3R.
References
- 1. Melanocortin-3 Receptors and Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Structure elucidation of a human melanocortin-4 receptor specific orthosteric nanobody agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies in vivo and in vitro on effects of PGE2 on colonic motility in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of PG106 Tfa in Therapeutics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), a key player in the central nervous system's regulation of energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the experimental basis for these claims. While direct preclinical and clinical data for this compound are limited in the public domain, this document extrapolates its potential based on the established pharmacology of MC3R antagonists and available biochemical data.
Core Concepts: The Melanocortin 3 Receptor and its Antagonism
The melanocortin system, comprising melanocortin peptides, their receptors (MC1R-MC5R), and endogenous antagonists, is a critical signaling pathway in the brain that governs food intake, energy expenditure, and body weight. The melanocortin 3 receptor (MC3R) is predominantly expressed in the hypothalamus and other brain regions associated with metabolic regulation.
Recent research has illuminated the role of MC3R as a negative regulator of anorectic signals. Antagonism of MC3R has been shown to enhance the effects of satiety-inducing agents, suggesting a novel therapeutic strategy for metabolic disorders. This compound, by selectively blocking the hMC3R, is positioned to be a valuable tool in exploring and potentially treating these conditions.
Biochemical Profile of this compound
This compound is a synthetic peptide derivative designed for high affinity and selectivity for the hMC3R. Its trifluoroacetate (Tfa) salt form is common for peptide-based research compounds, aiding in solubility and stability.
Table 1: In Vitro Activity of PG106
| Parameter | Value | Receptor | Notes |
| IC50 | 210 nM | human MC3R | Antagonist activity |
| EC50 | 9900 nM | human MC4R | No agonist activity |
| Activity | No activity | human MC5R |
Data sourced from commercially available research chemical data sheets.[1]
This significant selectivity for hMC3R over other melanocortin receptors is a crucial attribute, potentially minimizing off-target effects and enhancing its therapeutic window.
Potential Therapeutic Applications
The primary therapeutic potential of this compound lies in the treatment of metabolic diseases , particularly obesity . The mechanism of action is not to directly suppress appetite, but rather to amplify the body's natural satiety signals and the effects of other anorectic therapies.
Obesity and Weight Management
Preclinical studies using other selective MC3R antagonists, such as the peptide "compound 11 (C11)," have demonstrated a significant enhancement of weight loss when co-administered with glucagon-like peptide-1 (GLP-1) receptor agonists like liraglutide and tirzepatide.[2][3] This suggests that an MC3R antagonist like this compound could be used as an adjunct therapy to:
-
Increase the efficacy of existing obesity medications.
-
Allow for lower, more tolerable doses of primary anorectic agents.
-
Potentially overcome resistance to GLP-1 receptor agonists.
The proposed mechanism involves the MC3R on Agouti-related peptide (AgRP) neurons, where its antagonism reduces the inhibitory tone on downstream pro-opiomelanocortin (POMC) neurons, thereby amplifying satiety signals.
Logical Relationship of MC3R Antagonism in Obesity Therapy
Caption: this compound enhances the effect of GLP-1 agonists, leading to greater weight loss.
Experimental Protocols
While specific in vivo therapeutic studies for this compound are not publicly available, this section provides a generalized experimental protocol for evaluating the efficacy of an MC3R antagonist in a preclinical model of obesity, based on published research with similar compounds.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of an MC3R antagonist, alone and in combination with a GLP-1 receptor agonist, on food intake and body weight in mice with diet-induced obesity.
Animal Model: Male C57BL/6J mice maintained on a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
Materials:
-
MC3R antagonist (e.g., this compound)
-
GLP-1 receptor agonist (e.g., liraglutide)
-
Vehicle (appropriate for compound solubility)
-
Standard laboratory equipment for animal housing, injection, and measurement.
Experimental Workflow:
Caption: Workflow for assessing the in vivo efficacy of an MC3R antagonist in a DIO mouse model.
Procedure:
-
Acclimatization: Individually house mice and allow them to acclimate for at least one week.
-
Baseline Measurements: Record daily food intake and body weight for 3-5 days to establish a stable baseline.
-
Grouping: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: GLP-1 receptor agonist
-
Group 4: this compound + GLP-1 receptor agonist
-
-
Administration: Administer the compounds according to the chosen route (e.g., intraperitoneal injection for systemic effects, or intracerebroventricular cannulation for direct central nervous system delivery). Dosing will be based on preliminary dose-ranging studies.
-
Data Collection:
-
Measure food intake at 2, 4, 8, and 24 hours post-injection.
-
Record body weight daily at the same time.
-
-
Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments on food intake and body weight change from baseline.
Signaling Pathways
The therapeutic effect of this compound is mediated through the modulation of the central melanocortin signaling pathway. In a state of energy surplus (e.g., after a meal), pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus release α-melanocyte-stimulating hormone (α-MSH). α-MSH acts on melanocortin 4 receptors (MC4R) in the paraventricular nucleus to promote satiety.
Conversely, Agouti-related peptide (AgRP) neurons release AgRP, which antagonizes MC4R, and the inhibitory neurotransmitter GABA, both of which stimulate feeding. The MC3R is expressed on AgRP neurons and is thought to act as an autoinhibitory receptor. By antagonizing MC3R, this compound is hypothesized to reduce the inhibitory signaling from AgRP neurons, thereby potentiating the anorexigenic signals from POMC neurons.
Simplified Signaling Pathway of MC3R Antagonism:
Caption: this compound blocks the autoinhibitory MC3R on AgRP neurons, reducing their orexigenic output.
Conclusion and Future Directions
This compound is a promising research tool and a potential therapeutic agent for metabolic disorders, primarily obesity. Its high selectivity for the hMC3R makes it an ideal candidate for further investigation. The key to unlocking its therapeutic potential will be to conduct rigorous preclinical studies, similar to those performed with other MC3R antagonists, to establish its in vivo efficacy, safety, and pharmacokinetic profile.
Future research should focus on:
-
Direct preclinical evaluation of this compound in animal models of obesity and metabolic syndrome.
-
Formulation development to optimize its delivery and bioavailability for potential clinical use.
-
Investigation of its potential in other therapeutic areas where the melanocortin system is implicated, such as inflammation and neurological disorders, although evidence in these areas is currently lacking.
The development of potent and selective MC3R antagonists like this compound opens up new avenues for the treatment of complex metabolic diseases. Further research is warranted to fully elucidate its therapeutic applications and bring this promising approach closer to clinical reality.
References
Methodological & Application
Application Notes and Protocols for PG106 Tfa in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), with an IC50 of 210 nM.[1] It exhibits high selectivity, showing no significant activity at the human melanocortin 4 and 5 receptors (hMC4R and hMC5R).[1] The melanocortin system, particularly the MC3R, is a key regulator of energy homeostasis, appetite, and other physiological processes, making this compound a valuable tool for research in these areas.[1][2] This document provides detailed application notes and protocols for the use of this compound in mice, with a focus on dosage recommendations and experimental procedures.
Critical Consideration: Bioactivity of the Trifluoroacetate (TFA) Counter-ion
It is imperative for researchers to be aware that the trifluoroacetate (TFA) counter-ion, commonly present in synthetic peptides like PG106, is not biologically inert. Recent studies have demonstrated that TFA itself can exert significant biological effects in mice. Specifically, TFA has been shown to reduce plasma cholesterol and triglyceride levels and mitigate the development of atherosclerotic lesions in high-fat diet-fed mice.[3] The proposed mechanism for these effects is the activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha).[3]
Given these findings, it is crucial to include appropriate control groups in experimental designs to differentiate the effects of the PG106 peptide from those of the TFA counter-ion. For example, a vehicle control group and a group receiving TFA alone (at a concentration equivalent to that in the this compound formulation) are recommended. While the acute toxicity of TFA in mice is low, with a reported LD50 in excess of 2000 mg/kg, its potential to confound experimental results should not be underestimated.[4]
Dosage Recommendations for Mice
It is strongly recommended to perform a dose-finding study to determine the optimal dose of this compound for your specific mouse model and experimental endpoint.
| Compound | Type | Dose | Route of Administration | Mouse Model | Observed Effect |
| Compound 11 | MC3R Antagonist | 5 µg | Intracerebroventricular | Wild-type | Suppression of feeding.[2] |
| Compound 18 | MC3R Agonist | 5 µg | Intracerebroventricular | Wild-type | Profound hyperphagia, stimulating food intake by over 50% 6 hours after administration.[2] |
| Liraglutide | GLP-1R Agonist | 0.05 - 0.4 mg/kg | Subcutaneous | MC3R KO | Increased dose sensitivity to suppression of food intake and weight loss.[5][6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The following protocols are recommended for the dissolution of this compound for in vivo experiments. It is advised to prepare the working solution fresh on the day of use.[7]
Protocol 1: Aqueous Formulation
This protocol yields a clear solution of ≥ 2.5 mg/mL.[7]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]
Protocol 2: Oil-based Formulation
This protocol is suitable for subcutaneous or intramuscular injections requiring a slower release. This protocol yields a clear solution of ≥ 2.5 mg/mL.[7]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
In Vivo Administration Protocol for Mice
The following is a general guideline for the administration of this compound to mice. The specific route of administration will depend on the experimental design and the desired pharmacokinetic profile.
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Preparation of Injectate: Prepare the this compound solution according to one of the protocols described above. Ensure the solution is at room temperature before administration.
-
Administration:
-
Intraperitoneal (IP) Injection: Inject into the lower right abdominal quadrant, taking care to avoid the bladder and gastrointestinal tract.
-
Subcutaneous (SC) Injection: Tent the skin on the back of the neck and insert the needle into the subcutaneous space.
-
Intravenous (IV) Injection: Administer via the lateral tail vein.
-
Intracerebroventricular (ICV) Injection: This requires stereotaxic surgery and should only be performed by trained personnel.
-
-
Monitoring: Observe the animals for any adverse reactions following administration. Monitor relevant physiological and behavioral parameters as dictated by the experimental design.
Signaling Pathways and Experimental Workflows
Melanocortin 3 Receptor (MC3R) Signaling Pathway
The melanocortin 3 receptor is a G-protein coupled receptor (GPCR).[1] Upon binding of its endogenous agonist, γ-MSH, it primarily couples to Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can influence various cellular processes. This compound, as an antagonist, blocks this activation. The MC3R can also be involved in other signaling pathways, such as the ERK1/2 pathway.[3]
Caption: Antagonistic action of this compound on the MC3R signaling pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a murine model.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
- 1. jcrpe.org [jcrpe.org]
- 2. Melanocortin 3 receptor - Wikipedia [en.wikipedia.org]
- 3. Biased Signaling in Naturally Occurring Mutations in Human Melanocortin-3 Receptor Gene [ijbs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Interactions between G-protein Coupled Receptors and Ligand Gated Ion Channels (GPCR-LGIC COUPLING) [open.metu.edu.tr]
- 6. Melanocortin-3 receptors are involved in adaptation to restricted feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
Application Notes and Protocols for PG106 Tfa in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As an antagonist, this compound blocks the downstream signaling initiated by the natural ligands of MC3R, such as γ-melanocyte-stimulating hormone (γ-MSH). The MC3R is implicated in the regulation of energy homeostasis, making this compound a valuable tool for research in metabolism, obesity, and related fields. This document provides detailed information on the solubility and preparation of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its use and an overview of the relevant signaling pathway.
Physicochemical Properties and Solubility
This compound is a peptide-based compound, and its solubility can be influenced by its trifluoroacetate (Tfa) salt form. DMSO is a commonly used polar aprotic solvent for dissolving such compounds for in vitro and in vivo studies.
Data Presentation: Solubility of this compound
| Solvent System | Solubility | Observations |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (2.23 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in 100% DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-handling Preparation: Before opening, bring the vial of lyophilized this compound to room temperature for at least 20 minutes to prevent condensation of moisture, which can affect the stability of the compound.
-
Calculation of Required DMSO Volume:
-
The molecular weight of this compound is 1122.2 g/mol .
-
To prepare a 10 mM stock solution from 1 mg of this compound, the required volume of DMSO can be calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 1122.2 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 89.1 µL
-
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulates. If precipitation is observed, brief sonication in a water bath may be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Thawing the Stock Solution: Thaw the required aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium and mix immediately.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity in cell-based assays. A vehicle control (medium/buffer with the same final concentration of DMSO) should always be included in the experimental design.
Signaling Pathway and Mechanism of Action
This compound functions as an antagonist at the melanocortin 3 receptor (MC3R). The MC3R is a G-protein coupled receptor that can couple to both stimulatory (Gs) and inhibitory (Gi/o) G-proteins.[2][3] This dual coupling allows for complex regulation of downstream signaling pathways, primarily the cyclic AMP (cAMP) pathway.
-
Activation by Agonists: When an agonist (e.g., γ-MSH) binds to MC3R, it can lead to the activation of Gs, which in turn stimulates adenylyl cyclase to produce cAMP. Alternatively, it can activate Gi/o, which inhibits adenylyl cyclase and reduces cAMP levels. The specific G-protein pathway activated can be cell-type and ligand-dependent.
-
Antagonistic Action of this compound: this compound competitively binds to the MC3R, preventing the binding of endogenous agonists. This blockade inhibits the downstream signaling cascades, thereby modulating the physiological responses regulated by MC3R.
Below are diagrams illustrating the experimental workflow for preparing this compound solutions and the signaling pathway it modulates.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Antagonism of MC3R Signaling Pathway.
References
Application Notes and Protocols: Utilizing PG106 Tfa in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PG106 Tfa, a potent and selective human melanocortin 3 (hMC3) receptor antagonist, and explore its potential in combination with other compounds. The following sections detail its mechanism of action, rationale for combination therapies, and detailed protocols for in vitro and in vivo studies.
Introduction to this compound
This compound is a selective antagonist of the human melanocortin 3 receptor (hMC3R), a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. The MC3R is implicated in the regulation of energy homeostasis, appetite, and metabolism. Antagonism of MC3R presents a potential therapeutic strategy for various metabolic disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (hMC3R) | 210 nM | Human | Radioligand binding assay | [1] |
| EC50 (hMC4R) | 9900 nM | Human | Functional assay | [1] |
| Solubility | ≥ 2.5 mg/mL (2.23 mM) | N/A | In various solvent systems | [1] |
Rationale for Combination Therapy: Synergistic Effects with GLP-1 Receptor Agonists
While direct combination studies with this compound are not yet published, research on the pharmacological inhibition of the MC3R provides a strong rationale for its use in combination with other therapeutic agents, particularly Glucagon-like peptide-1 (GLP-1) receptor agonists.
Studies involving the genetic deletion or pharmacological blockade of MC3R have demonstrated an enhanced dose-responsive reduction in food intake and body weight when combined with GLP-1 agonists.[2][3][4] This suggests a synergistic or additive effect, potentially allowing for lower doses of each agent and reducing the risk of side effects.
The proposed mechanism for this synergy lies in the distinct but complementary roles of MC3R and GLP-1R in appetite regulation. MC3R is thought to act as a negative regulator in some feeding circuits, and its antagonism may sensitize the system to the anorectic effects of GLP-1 receptor activation.
Signaling Pathways
The primary signaling pathway of the MC3R involves coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] However, evidence also suggests potential coupling to other G proteins, such as Gi, which would inhibit adenylyl cyclase, and activation of other downstream pathways like the MAPK/ERK cascade.[7]
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The melanocortin-3 receptor is a pharmacological target for the regulation of anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Life without Hunger: The Ups (and Downs) to Modulating Melanocortin-3 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Nanomolar Melanocortin-3 Receptor (MC3R) Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High Throughput “Unbiased” Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of PG106 Tfa in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PG106 Tfa is a potent and selective human melanocortin 3 (hMC3) receptor antagonist. As a cyclic, lactam-bridged peptide, its long-term stability in solution is a critical parameter for ensuring consistent and reliable results in research and preclinical development. The trifluoroacetic acid (Tfa) salt form is common for synthetic peptides, though the counter-ion can influence stability and solubility.
This document provides a comprehensive guide to understanding and evaluating the long-term stability of this compound in various solution-based environments. It includes detailed protocols for establishing a stability-indicating analytical method, conducting long-term stability studies, and template tables for data presentation. Additionally, it outlines the key signaling pathway for this compound and visual workflows to guide experimental design.
Factors Influencing this compound Stability in Solution
The stability of this compound in solution is not intrinsic but is influenced by a combination of chemical and physical factors. Understanding these factors is crucial for designing appropriate stability studies and selecting optimal storage conditions.
-
pH: The pH of the solution can significantly impact the rate of hydrolysis of the peptide backbone and deamidation of asparagine and glutamine residues. For most peptides, a pH range of 5-7 is considered optimal for stability.
-
Temperature: As with most chemical reactions, temperature is a critical factor in the degradation of peptides. Storage at lower temperatures (e.g., -20°C or -80°C) is generally recommended to minimize degradation over time. Freeze-thaw cycles should be avoided as they can accelerate peptide degradation.
-
Solvent Composition: The choice of solvent can affect peptide conformation and susceptibility to degradation. Common solvents for peptides include sterile water, phosphate-buffered saline (PBS), and organic solvents like dimethyl sulfoxide (DMSO). The presence of organic solvents can sometimes mitigate hydrolysis but may introduce other stability challenges.
-
Oxidation: Peptides containing methionine, cysteine, or tryptophan residues are susceptible to oxidation. The use of antioxidants or inert gas overlays can help to minimize oxidative degradation.
-
Enzymatic Degradation: If the solution is not sterile or contains biological components (e.g., serum), enzymatic degradation by proteases can be a significant issue.
-
Adsorption: Peptides can adsorb to the surfaces of storage vials, especially at low concentrations. The use of low-protein-binding tubes is recommended to minimize this effect.
Quantitative Stability Data
As of the last update, specific long-term quantitative stability data for this compound in various solutions is not extensively available in the public domain. Therefore, it is imperative for researchers to generate this data empirically for their specific formulations and storage conditions. The following tables are provided as templates for recording and presenting stability data.
Table 1: Long-Term Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4)
| Storage Temperature | Time Point | % Purity (by HPLC) | % Degradation Products | Observations |
| -80°C | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| -20°C | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 4°C | 0 | |||
| 1 week | ||||
| 2 weeks | ||||
| 1 month | ||||
| 3 months | ||||
| Room Temp. | 0 | |||
| 24 hours | ||||
| 48 hours | ||||
| 1 week |
Table 2: Long-Term Stability of this compound in Organic/Aqueous Co-solvent (e.g., 10% DMSO in PBS)
| Storage Temperature | Time Point | % Purity (by HPLC) | % Degradation Products | Observations |
| -80°C | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| -20°C | 0 | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 4°C | 0 | |||
| 1 week | ||||
| 2 weeks | ||||
| 1 month | ||||
| 3 months |
Experimental Protocols
Protocol for Preparation of this compound Stock Solutions
-
Reagents and Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes to prevent condensation.
-
For a primary stock solution in DMSO, carefully add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Gently vortex to ensure complete dissolution.
-
For aqueous stock solutions, use sterile, nuclease-free water or PBS. Note that the solubility in aqueous buffers may be lower than in DMSO.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. A working stock can be stored at -20°C for shorter periods.
-
Protocol for Long-Term Stability Assessment using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time.
-
Sample Preparation and Storage:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvents (e.g., PBS, 10% DMSO in PBS).
-
Aliquot the solutions into multiple vials for each storage condition (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At each designated time point, retrieve one vial from each storage condition.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient suitable for separating the parent peptide from potential degradation products (e.g., 5-65% Mobile Phase B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
At each time point, inject the sample onto the HPLC system.
-
Integrate the peak area of the intact this compound and any new peaks that appear, which are indicative of degradation products.
-
Calculate the percentage of remaining intact this compound relative to the initial time point (T=0).
-
Record the data in the template tables provided above.
-
Application Notes and Protocols for PG106 TFA for Intracerebroventricular Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of PG106 TFA, a potent and selective human melanocortin 3 (hMC3) receptor antagonist. This document is intended to guide researchers in the potential application of this compound in central nervous system (CNS) studies.
Application Notes
This compound is a selective antagonist for the human melanocortin 3 receptor (hMC3R) with an IC50 of 210 nM. It displays no significant activity at hMC4 and hMC5 receptors[1]. The trifluoroacetate (TFA) salt form is common for synthetic peptides and can influence experimental outcomes. Researchers should be aware that TFA itself can have biological effects, including the potential to inhibit cell growth at certain concentrations or act as an allosteric regulator of some receptors[2].
Mechanism of Action: The melanocortin system in the brain is involved in regulating various physiological processes, including energy homeostasis, inflammation, and neuroprotection. As an MC3R antagonist, this compound is a valuable tool for investigating the specific roles of the MC3 receptor in the CNS. Intracerebroventricular administration allows for the direct delivery of this compound to the brain, bypassing the blood-brain barrier and enabling the study of its central effects.
Potential Research Applications:
-
Neurodegenerative Diseases: The endolysosomal proteins progranulin and TMEM106B have been linked to various neurodegenerative diseases, including frontotemporal lobar degeneration, Alzheimer's disease, and Parkinson's disease[3]. While a direct link between this compound and these specific proteins has not been established in the provided literature, the exploration of MC3R antagonism in the context of neuroinflammation and protein aggregation in these diseases presents a potential avenue of research.
-
Neuroinflammation: Glial activation and subsequent neuroinflammation are key events in various neurological disorders, including stroke and Alzheimer's disease[4][5]. The melanocortin system has known anti-inflammatory properties, and antagonizing the MC3R with this compound could help elucidate the specific contribution of this receptor to neuroinflammatory pathways.
-
Cognitive Function: The central administration of various compounds has been shown to affect memory and cognitive processes. For instance, intracerebroventricular injection of streptozotocin is used to create animal models of Alzheimer's disease[6], while other substances administered via this route have been shown to modulate memory[4]. Investigating the effect of this compound on cognitive function could reveal novel roles for the MC3R in learning and memory.
Compound Information and Solubility
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Target | Human Melanocortin 3 Receptor (hMC3R) | [1] |
| IC50 | 210 nM (for hMC3R) | [1] |
| EC50 | >9900 nM (for hMC4R) | [1] |
| Storage | Store at -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Solubility | ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [1] |
| Solubility | ≥ 2.5 mg/mL in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). | [1] |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO and 90% Corn Oil. | [1] |
Note: For intracerebroventricular injections, a vehicle that is sterile and well-tolerated by the brain tissue, such as artificial cerebrospinal fluid (aCSF) or sterile saline, is highly recommended. The solubility of this compound in these specific vehicles should be empirically determined. The use of DMSO should be minimized as it can have neurotoxic effects.
Experimental Protocols
The following protocols are generalized for the intracerebroventricular injection of a substance into rodents and should be adapted for this compound based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Solution
-
Vehicle Selection: Choose a sterile, isotonic vehicle suitable for direct brain injection, such as artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline.
-
Dissolution: Based on the desired final concentration, calculate the required amount of this compound. To aid dissolution, a small percentage of a solubilizing agent like DMSO may be used, but the final concentration should be kept to a minimum (ideally <1%) to avoid toxicity. Sonication or gentle heating may also aid in dissolving the compound[1].
-
Sterilization: The final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.
Intracerebroventricular Injection Protocol (Rodents)
This protocol describes a single bolus injection. Continuous infusion using an osmotic pump is also an option[7].
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use sterile cotton swabs to clean the skull surface and visualize the cranial sutures, particularly Bregma.
-
Identify the injection site using stereotaxic coordinates relative to Bregma.
-
| Animal Model | Anteroposterior (AP) from Bregma | Mediolateral (ML) from Bregma | Dorsoventral (DV) from Skull Surface | Reference |
| Adult Mouse | -0.3 mm to -0.5 mm | ±1.0 mm to ±1.1 mm | -2.5 mm to -3.0 mm | [7][8] |
| Adult Rat | -0.9 mm | ±1.5 mm | -3.6 mm | [9][10] |
-
Injection:
-
Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Lower a Hamilton syringe with a 30-gauge needle to the calculated DV coordinate.
-
Inject the this compound solution slowly over several minutes (e.g., 1 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow upon withdrawal.
-
Slowly withdraw the needle (e.g., 1 mm/sec)[8].
-
-
Post-Operative Care:
-
Suture the scalp incision and apply a topical antibiotic ointment.
-
Administer post-operative analgesics as per IACUC protocol.
-
Place the animal in a clean, warm cage for recovery and monitor it closely until it is fully ambulatory.
-
Continue to monitor the animal daily for signs of pain, distress, or infection[7].
-
Visualizations
Experimental Workflow for Intracerebroventricular Injection
Caption: Workflow for ICV injection of this compound.
Potential Signaling Pathway of this compound as an MC3R Antagonist
Caption: Hypothetical MC3R antagonist signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. The role of endolysosomal progranulin and TMEM106B in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Intracerebroventricular Injection of MHY1485 Blocked the Beneficial Effect of Adiponectin on Aversive Memory in the STZ Model of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]
- 10. Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using PG106 Tfa
For Researchers, Scientists, and Drug Development Professionals
Introduction
PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The hMC3R is implicated in the regulation of energy homeostasis, and as such, its modulation presents a therapeutic target for various metabolic disorders. These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of this compound and similar compounds targeting the hMC3R.
Quantitative Data Summary
The following table summarizes the known in vitro activities of this compound at various melanocortin receptors.
| Receptor | Assay Type | Parameter | Value |
| hMC3R | Antagonist Activity | IC50 | 210 nM |
| hMC4R | Agonist Activity | EC50 | 9900 nM |
| hMC5R | - | - | No activity |
Note: IC50 (half-maximal inhibitory concentration) indicates the potency of this compound in inhibiting hMC3R activity. A lower value signifies higher potency. EC50 (half-maximal effective concentration) for hMC4R indicates very weak agonist activity.
Signaling Pathway of the Human Melanocortin 3 Receptor (hMC3R)
The hMC3R is a G-protein coupled receptor that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, hMC3R activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound, as an antagonist, blocks these downstream signaling events initiated by agonist binding.
Caption: hMC3R signaling cascade initiated by an agonist and inhibited by this compound.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the hMC3R. The output is the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Workflow Diagram:
Caption: Workflow for the hMC3R competitive radioligand binding assay.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells stably or transiently expressing hMC3R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
-
A fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH).
-
Serial dilutions of this compound or other test compounds.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
For determining non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., 1 µM unlabeled NDP-α-MSH) in separate wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This assay measures the ability of this compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the hMC3R signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and sensitive method for this measurement.
Workflow Diagram:
Caption: Workflow for the hMC3R antagonist cAMP HTRF assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing hMC3R (e.g., HEK293 or CHO) into a 384-well, low-volume, white plate and culture overnight.
-
-
Antagonist Assay:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium from the cells and add the diluted this compound.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Prepare a solution of an hMC3R agonist (e.g., γ-MSH) in stimulation buffer at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Add the agonist solution to the wells containing this compound.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection (HTRF):
-
Prepare the HTRF detection reagents according to the manufacturer's instructions (typically a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody).
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on agonist-induced phosphorylation of ERK1/2, a downstream event in one of the hMC3R signaling pathways.
Workflow Diagram:
Caption: Workflow for the Western blot-based ERK1/2 phosphorylation assay.
Protocol:
-
Cell Culture and Treatment:
-
Culture hMC3R-expressing cells in appropriate medium.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with an hMC3R agonist (e.g., γ-MSH) for a predetermined optimal time (typically 5-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 (t-ERK) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample to normalize for protein loading.
-
Plot the normalized p-ERK/t-ERK ratio as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Concluding Remarks
The in vitro assays described provide a comprehensive framework for characterizing the pharmacological profile of this compound and other hMC3R modulators. Consistent and reproducible data generation is crucial for advancing drug discovery programs targeting this receptor. It is recommended to perform multiple independent experiments and ensure appropriate controls are included in each assay.
Troubleshooting & Optimization
How to prevent degradation of PG106 Tfa in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of PG106 Tfa to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound is a potent and selective antagonist for the human melanocortin 3 (hMC3) receptor, with an IC50 of 210 nM. It shows no significant activity at hMC4 or hMC5 receptors[1]. It is typically supplied as a trifluoroacetate (TFA) salt, which is a result of its synthesis and purification process[2][3].
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to prevent degradation. Lyophilized this compound should be stored at -20°C or -80°C, protected from light[4]. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, in sealed containers to avoid moisture[1]. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation[4].
Q3: How should I prepare solutions of this compound?
A3: The solubility of this compound can vary depending on the solvent system. It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO, and then dilute it with aqueous buffers for working solutions. For in vivo experiments, it is best to prepare fresh working solutions daily[1]. If precipitation occurs during preparation, gentle heating or sonication may help in dissolution[1].
Q4: What is the significance of the "Tfa" in this compound?
A4: "Tfa" or "TFA" stands for trifluoroacetic acid. Synthetic peptides are often delivered as TFA salts because TFA is used during solid-phase peptide synthesis and in the HPLC purification process[2][3]. While TFA is effective for these purposes, residual TFA in the final product can impact experimental results[2].
Q5: How can the TFA salt affect my experiments?
A5: The trifluoroacetate counter-ion can have several undesirable effects:
-
Biological Interference: TFA can be cytotoxic, even at nanomolar concentrations, affecting cell proliferation and viability assays[2][4].
-
Structural Alteration: TFA can bind to positively charged amino acid residues, potentially altering the peptide's secondary structure and solubility[2].
-
Enzymatic Interference: The acidity of TFA can denature pH-sensitive proteins and may interfere with enzyme kinetics or receptor-binding studies[2].
-
Analytical Interference: TFA has a strong absorbance band that can interfere with spectroscopic analyses like infrared spectroscopy[4].
Q6: When should I consider removing the TFA salt?
A6: TFA removal is highly recommended for sensitive applications such as:
-
In vivo and clinical studies: To avoid potential toxicity and immunogenicity[2][3].
-
Structural biology studies (e.g., NMR, crystallography): To ensure the peptide adopts its native conformation[2].
-
Enzyme kinetics and receptor-binding assays: To prevent interference from the acidity and competitive binding of TFA[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in cell-based assays | Residual TFA in the this compound preparation may be causing cytotoxicity or other off-target effects[2][4]. | Consider exchanging the TFA salt for a more biocompatible one, such as acetate or hydrochloride[3][4]. |
| Precipitation of this compound during solution preparation | The peptide may have limited solubility in the chosen solvent or buffer. The TFA salt can also affect solubility[2]. | Try using a different solvent system. Gentle warming or sonication can aid dissolution[1]. For aqueous solutions, ensure the pH is appropriate for the peptide's isoelectric point. |
| Loss of peptide activity over time in solution | The peptide may be degrading due to improper storage, microbial contamination, or instability in the solution. | Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles[1][4]. Use sterile buffers for preparing solutions[4]. Prepare fresh working solutions for daily use[1]. |
| Difficulty in obtaining high-quality crystals for structural studies | The presence of the TFA counter-ion can interfere with the crystallization process[6]. | Perform a salt exchange to remove TFA before setting up crystallization experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from light and moisture[4]. |
| Stock Solution | -80°C | Up to 6 months | Store in sealed containers, avoid moisture[1]. |
| Stock Solution | -20°C | Up to 1 month | Store in sealed containers, avoid moisture[1]. |
| Working Solution (in vivo) | Room Temperature | Same day use | Prepare fresh daily[1]. |
Table 2: Solubility of this compound in Different Solvent Systems
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.23 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.23 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.23 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Warm the Vial: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[1].
Protocol 2: Preparation of an In Vivo Working Solution
This protocol is an example based on a common formulation[1].
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
This will result in a clear solution with a this compound concentration of ≥ 2.5 mg/mL.
-
It is recommended to use this working solution on the same day it is prepared[1].
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: this compound's role in the MC3R signaling pathway.
Caption: Factors contributing to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. genscript.com [genscript.com]
- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PG106 TFA Concentration for Maximum Efficacy
Welcome to the technical support center for PG106, a potent and selective human melanocortin 3 (hMC3) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on the impact of trifluoroacetic acid (Tfa) on the efficacy of PG106.
Frequently Asked Questions (FAQs)
Q1: What is the role of trifluoroacetic acid (Tfa) in the PG106 product?
A1: PG106 is a synthetic peptide. Trifluoroacetic acid is commonly used during the final cleavage step of solid-phase peptide synthesis and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[1][2] As a result, the lyophilized PG106 product is typically a salt with Tfa, which stabilizes the peptide.
Q2: Can residual Tfa from the synthesis process affect the biological activity of PG106?
A2: Yes, residual Tfa can significantly impact the experimental results. Tfa can alter the peptide's secondary structure, solubility, and even exert direct cytotoxic effects on cells in culture.[1][2] This can lead to reduced antagonist potency or other off-target effects.
Q3: What are the signs that Tfa concentration might be negatively impacting my experiment?
A3: Several indicators may suggest that Tfa is interfering with your assay:
-
Reduced PG106 potency: Higher concentrations of PG106 are required to achieve the expected level of hMC3 receptor antagonism.
-
Poor data reproducibility: Significant variability in results between different batches of PG106 or between experiments.
-
Cell health issues: Increased cell death or changes in cell morphology in your cell-based assays.
-
Precipitation of the peptide: Difficulty in dissolving the PG106 peptide in your desired buffer.
Q4: Is it necessary to remove or reduce the Tfa content from the PG106 product?
A4: For sensitive biological assays, especially cell-based and in vivo studies, reducing or exchanging the Tfa counter-ion is highly recommended to ensure that the observed effects are solely due to the PG106 peptide.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for PG106 in our hMC3 receptor binding assay.
-
Possible Cause: Variable Tfa content between different lots of PG106 is affecting its binding affinity.
-
Troubleshooting Steps:
-
Quantify Tfa content: If possible, determine the Tfa content in each batch of PG106.
-
Perform a Tfa counter-ion exchange: Follow the "Protocol for Tfa Counter-ion Exchange" provided below to switch to a more biologically compatible salt, such as hydrochloride (HCl) or acetate.
-
Re-evaluate IC50: Determine the IC50 of the Tfa-exchanged PG106. This should provide more consistent results.
-
Issue 2: Observed cytotoxicity in our cell-based functional assay at higher concentrations of PG106.
-
Possible Cause: The Tfa salt, rather than the PG106 peptide itself, may be causing cytotoxicity. Tfa has been shown to be toxic to cells at certain concentrations.[1][2]
-
Troubleshooting Steps:
-
Tfa control: Include a Tfa control in your assay (using a solution of Tfa at concentrations equivalent to those in your PG106 samples) to assess its direct effect on cell viability.
-
Counter-ion exchange: Exchange the Tfa for acetate or HCl using the protocol below.
-
Re-test cytotoxicity: Perform the cell viability assay with the Tfa-exchanged PG106.
-
Issue 3: PG106 shows lower than expected efficacy in our in vivo animal model.
-
Possible Cause: The formulation of PG106 with Tfa may lead to poor bioavailability or altered pharmacokinetic properties. The acidic nature of Tfa could also cause irritation at the injection site.
-
Troubleshooting Steps:
-
Formulation with exchanged counter-ion: Prepare your in vivo dosing solutions using PG106 that has undergone Tfa exchange to the acetate or hydrochloride salt form.
-
Solubility and stability testing: Ensure the new formulation is soluble and stable in your chosen vehicle.
-
Pharmacokinetic study: If feasible, conduct a preliminary pharmacokinetic study to compare the profiles of the Tfa and non-Tfa formulations of PG106.
-
Data Presentation
The following table provides hypothetical data to illustrate the potential impact of Tfa concentration on key efficacy parameters of PG106.
| Tfa Concentration (molar ratio to PG106) | Receptor Binding Affinity (IC50, nM) | Cell-Based Functional Antagonism (IC50, nM) | Cell Viability at 10 µM PG106 (% of control) |
| High (as supplied) | 350 | 550 | 75% |
| Moderate (after one wash) | 250 | 320 | 88% |
| Low (after Tfa exchange to HCl) | 210 | 225 | 98% |
| Negligible (after Tfa exchange to Acetate) | 205 | 220 | 99% |
Experimental Protocols
Protocol for Tfa Counter-ion Exchange to Hydrochloride (HCl) Salt
This protocol is a general guideline for exchanging the Tfa counter-ion of PG106 to the hydrochloride salt.
Materials:
-
Lyophilized PG106 TFA salt
-
100 mM Hydrochloric acid (HCl) solution, chilled
-
Ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the peptide: Dissolve the this compound salt in chilled 100 mM HCl to a concentration of 1-2 mg/mL.
-
Incubate: Let the solution stand for 1-2 minutes at room temperature.
-
Freeze: Flash-freeze the solution using liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution until all the liquid has sublimated.
-
Repeat: For optimal Tfa removal, repeat steps 1-4 two more times, redissolving the lyophilized peptide in fresh, chilled 100 mM HCl each time.
-
Final Reconstitution: After the final lyophilization, the PG106 is in the hydrochloride salt form and can be reconstituted in the appropriate buffer for your experiment.
Protocol for In Vitro hMC3 Receptor Antagonist Assay (Competitive Binding)
This protocol outlines a competitive radioligand binding assay to determine the IC50 of PG106 for the hMC3 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing hMC3 receptor
-
Radiolabeled agonist (e.g., [125I]-NDP-α-MSH)
-
PG106 (Tfa-exchanged) at various concentrations
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare dilutions: Prepare a serial dilution of the Tfa-exchanged PG106 in binding buffer.
-
Set up the assay: In a 96-well plate, add in the following order:
-
Binding buffer
-
Cell membranes
-
Radiolabeled agonist at a concentration near its Kd
-
PG106 dilutions or vehicle control
-
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Terminate binding: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Measure radioactivity: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data analysis: Plot the percentage of specific binding against the log concentration of PG106. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of the human melanocortin 3 (hMC3) receptor.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for PG106 formulation issues.
References
Potential off-target effects of PG106 Tfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PG106 Tfa, a potent and selective human melanocortin 3 receptor (hMC3R) antagonist. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a selective antagonist for the human melanocortin 3 receptor (hMC3R). Its on-target selectivity has been characterized against other melanocortin receptors.[1]
Table 1: On-Target Selectivity of this compound
| Target | Activity | IC50 / EC50 (nM) |
| Human MC3 Receptor (hMC3R) | Antagonist | 210 |
| Human MC4 Receptor (hMC4R) | No Activity | 9900 |
| Human MC5 Receptor (hMC5R) | No Activity | - |
Data compiled from available product information.[1]
Q2: Has a comprehensive off-target screening panel been published for this compound?
To date, a comprehensive off-target screening of this compound against a broad panel of unrelated G protein-coupled receptors (GPCRs), ion channels, enzymes, and transporters has not been made publicly available. Therefore, researchers should be aware of the potential for uncharacterized off-target effects.
Q3: What are the known signaling pathways of the melanocortin 3 receptor (MC3R)?
The MC3R is a G protein-coupled receptor that primarily signals through the Gs-adenylyl cyclase-cAMP pathway.[2][3] It has also been shown to signal through the Gq/11-phospholipase C pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.[4] Additionally, MC3R can activate the mitogen-activated protein kinase (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway.[2][5]
Troubleshooting Guides
Scenario 1: Unexpected Phenotypic Readout in Cellular Assays
Issue: You are using this compound to antagonize MC3R in your cell-based assay, but you observe a cellular response that is not consistent with known MC3R signaling.
Possible Cause: The observed effect may be due to this compound interacting with an unknown off-target receptor or signaling molecule in your specific cell line.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Ensure that your cells express functional MC3R.
-
Perform a dose-response curve with a known MC3R agonist in the presence and absence of this compound to confirm its antagonistic activity at the expected concentrations.
-
-
Rule Out Non-Specific Effects:
-
Test a structurally related but inactive peptide as a negative control.
-
Vary the concentration of this compound; off-target effects may only appear at higher concentrations.
-
-
Investigate Alternative Pathways:
-
Use inhibitors for common signaling pathways (e.g., PKC, PKA, ERK) to see if the unexpected effect is blocked.
-
If your cell line expresses other melanocortin receptors, consider the possibility of low-affinity interactions, especially at high concentrations of this compound.
-
Scenario 2: In Vivo Effects Not Aligning with MC3R Knockout Phenotype
Issue: In an animal model, administration of this compound produces physiological effects that differ from or are more pronounced than those observed in MC3R knockout animals.
Possible Cause: While MC3R knockout models are valuable, pharmacological antagonism with this compound can differ due to acute versus chronic effects, developmental compensation in knockout models, or potential engagement of off-target receptors by the compound.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Ensure that the concentration of this compound at the target tissue is within the range expected for selective MC3R antagonism.
-
Dose-Response Study: Conduct a thorough in vivo dose-response study to determine if the unexpected effects are observed only at higher doses, which are more likely to engage off-targets.
-
Use of an Alternative Antagonist: If available, compare the in vivo effects of this compound with a structurally different MC3R antagonist.
-
Ex Vivo Tissue Analysis: Following in vivo administration, isolate relevant tissues (e.g., hypothalamus) and perform ex vivo analysis of signaling pathways to confirm on-target engagement and investigate the activation of unexpected pathways.
Experimental Protocols
Protocol 1: General GPCR Off-Target Screening Workflow
For researchers wishing to proactively assess the selectivity of this compound, a tiered approach to off-target screening is recommended. This can be performed through contract research organizations (CROs) that offer such services.
-
Primary Screening:
-
Objective: To identify potential off-target interactions across a broad range of GPCRs.
-
Methodology: A radioligand binding assay panel (e.g., Eurofins SafetyScreen, Charles River Off-Target Screening) is commonly used. This compound is tested at a fixed, high concentration (e.g., 1-10 µM) against a panel of 50-100 GPCRs.
-
Data Analysis: Results are typically reported as a percentage of inhibition of radioligand binding. A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
-
Secondary Screening (Hit Confirmation):
-
Objective: To confirm and quantify the affinity of this compound for the "hits" identified in the primary screen.
-
Methodology: For each confirmed hit, a full concentration-response curve is generated in a radioligand binding assay to determine the Ki (inhibition constant).
-
-
Functional Assays:
-
Objective: To determine if the binding to an off-target receptor results in a functional response (agonist, antagonist, or inverse agonist activity).
-
Methodology: A suitable functional assay for the specific off-target receptor is used. This could be a cAMP assay, a calcium mobilization assay, or an ERK phosphorylation assay, depending on the signaling pathway of the off-target receptor.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Disclaimer: This information is for research purposes only. The potential for off-target effects of this compound has not been fully elucidated in publicly available literature. Researchers should design their experiments with appropriate controls to validate their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biased Signaling in Naturally Occurring Mutations in Human Melanocortin-3 Receptor Gene [ijbs.com]
- 3. Melanocortin 3 receptor - Wikipedia [en.wikipedia.org]
- 4. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin-3 receptors are involved in adaptation to restricted feeding - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PG106 Tfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with PG106 Tfa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R).[1] It functions by blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to the hMC3R, thereby inhibiting downstream signaling pathways.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -80°C for up to six months. For shorter periods, it can be stored at -20°C for up to one month.[1] It is crucial to store the compound in a sealed container, away from moisture, to prevent degradation.[1]
Q3: How should I dissolve this compound?
The solubility of this compound can vary depending on the solvent. A common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide for Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No observable effect of this compound in my assay.
Possible Causes and Solutions:
-
Improper Storage: The compound may have degraded due to incorrect storage.
-
Solution: Ensure the compound has been stored at the recommended temperatures and protected from moisture.[1] It is advisable to use a fresh vial of the compound if degradation is suspected.
-
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line or animal model.
-
-
Low Receptor Expression: The target cells may not express sufficient levels of the hMC3 receptor.
-
Solution: Verify the expression of hMC3R in your experimental system using techniques such as qPCR or western blotting.
-
-
Assay System Not Optimized: The assay may not be sensitive enough to detect the effects of hMC3R antagonism.
-
Solution: Optimize your assay conditions, including incubation times, cell density, and agonist concentration.
-
Issue 2: High variability between replicate experiments.
Possible Causes and Solutions:
-
Incomplete Solubilization: The compound may not be fully dissolved, leading to inconsistent concentrations in your assays.
-
Solution: Ensure complete dissolution of this compound before each experiment. If precipitation is observed, use sonication or gentle warming to redissolve the compound.[1]
-
-
Cell Passage Number: The expression of G protein-coupled receptors like hMC3R can change with increasing cell passage number.
-
Solution: Use cells with a consistent and low passage number for all experiments.
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability.
-
Solution: Calibrate your pipettes regularly and use proper pipetting techniques.
-
Quantitative Data Summary
| Parameter | Value | Receptor | Reference |
| IC₅₀ | 210 nM | Human MC3 Receptor | [1] |
| EC₅₀ | >9900 nM | Human MC4 Receptor | [1] |
| EC₅₀ | No activity | Human MC5 Receptor | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW = 1122.3 g/mol ), add 89.1 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.[1]
Protocol 2: In Vitro hMC3 Receptor Antagonism Assay
-
Cell Culture: Culture cells expressing hMC3R (e.g., HEK293-hMC3R) in appropriate media and conditions.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
-
Agonist Stimulation:
-
Add a fixed concentration of an hMC3R agonist (e.g., α-MSH) to the wells.
-
Incubate for the appropriate time to induce a response (e.g., 1 hour for cAMP measurement).
-
-
Signal Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
-
Data Analysis:
-
Plot the agonist response against the concentration of this compound.
-
Calculate the IC₅₀ value of this compound by fitting the data to a four-parameter logistic equation.
-
Diagrams
Caption: Signaling pathway of the hMC3 receptor and the antagonistic action of this compound.
References
PG106 Tfa Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving PG106 Tfa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R).[1] Its primary mechanism is to block the binding of endogenous agonists (like α-MSH) to the MC3R, thereby inhibiting downstream signaling pathways. It demonstrates high selectivity for hMC3R with an IC₅₀ of 210 nM, and shows no significant activity at the human melanocortin 4 (hMC4R) or 5 (hMC5R) receptors, which is crucial for reducing off-target effects related to these receptors.[1]
References
PG106 Tfa Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PG106 Tfa as a vehicle control in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a vehicle control?
This compound is the trifluoroacetate salt of PG106, a potent and selective human melanocortin 3 (hMC3) receptor antagonist. In experiments where PG106 is the active compound, the vehicle control should contain all components of the formulation except for the active substance. Therefore, a solution containing the same vehicle and the trifluoroacetic acid (TFA) counter-ion is the appropriate negative control to account for any potential effects of the vehicle or the TFA salt itself on the experimental model.
Q2: How do I correctly prepare a this compound vehicle control solution?
Proper preparation of the vehicle control is critical for the validity of your in vivo studies. The solubility of this compound can be challenging. Below are recommended protocols for solubilizing peptide-based compounds like PG106. It is crucial to use the same solvent system for your active compound and the vehicle control.
Recommended Solvents for Peptide Formulations:
-
Aqueous Solutions: For hydrophilic peptides, sterile water or a suitable buffer is the first choice.
-
Organic Co-solvents: For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by a stepwise addition of an aqueous solution.[1] It is important to keep the final concentration of organic solvents low to avoid toxicity.
-
pH Adjustment: For charged peptides, adjusting the pH can significantly improve solubility. Acidic peptides dissolve better in basic buffers, while basic peptides dissolve better in acidic solutions.[1][2]
Q3: What are the potential biological effects of the Trifluoroacetic Acid (TFA) salt in my vehicle control?
Trifluoroacetic acid is commonly used in peptide synthesis and purification, resulting in the final product being a TFA salt.[3][4] While often considered inert at low concentrations, TFA can have biological effects that researchers should be aware of:
-
Cytotoxicity: At nanomolar concentrations, TFA has been shown to be cytotoxic in some cell-based assays, potentially interfering with cell proliferation and viability.[3][4]
-
Acidity: TFA is a strong acid, and dissolving a peptide TFA salt in an unbuffered solution can result in a low pH, which may cause local irritation upon injection.[5]
-
Immunogenicity: In some instances, TFA can trifluoroacetylate proteins and phospholipids, which may elicit an antibody response.[4]
-
Assay Interference: The presence of TFA can interfere with certain biological assays, affecting enzyme kinetics and receptor binding.[3]
A study investigating the cardiovascular effects of a TFA-containing vehicle in cynomolgus monkeys found that the TFA component was not responsible for the observed hypotension and heart rate increases caused by the active drug. However, researchers should always consider the potential for TFA to influence their specific experimental outcomes.
Q4: Should I perform a salt exchange for my this compound vehicle control?
For sensitive in vivo applications or when there is a concern about the biological effects of TFA, a salt exchange to a more biocompatible counter-ion like acetate or hydrochloride (HCl) is recommended.[3][6] This process typically involves dissolving the peptide in a solution containing the desired counter-ion and then lyophilizing, often repeated multiple times.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the vehicle solution | Poor solubility of the peptide salt or excipients. | - Use a small amount of the vehicle to test for solubility before preparing the full batch.[1] - Try gentle warming or sonication to aid dissolution.[1] - If using an organic solvent like DMSO, ensure it is added first to the dry compound before adding aqueous solutions.[1] - Adjust the pH of the solution; for basic peptides, a slightly acidic pH may improve solubility, and for acidic peptides, a slightly basic pH may be beneficial.[2] |
| Local irritation, redness, or swelling at the injection site | - The pH of the vehicle solution is too low due to the TFA salt. - The vehicle itself is causing irritation. - Improper injection technique. | - Measure and adjust the pH of the final vehicle solution to be within a physiologically tolerated range (typically pH 6.5-7.5 for subcutaneous or intravenous injections). - Consider performing a salt exchange from TFA to a more biocompatible salt like acetate or HCl.[3][6] - Ensure proper injection technique, including rotating injection sites to prevent repeated trauma to the same tissue area. - Apply a cold compress to the injection site immediately after administration to reduce swelling. A warm compress can be used 24 hours later to help with absorption. |
| Unexpected biological effects in the vehicle control group | - The TFA salt is biologically active in your model system. - A component of the vehicle (e.g., DMSO, PEG300) is causing an effect. | - Review the literature for known effects of TFA and your vehicle components in similar in vivo models. - If TFA is suspected, perform a salt exchange to acetate or HCl and repeat the experiment.[3][6] - Run an additional control group with just the saline or buffer to isolate the effects of other vehicle components. |
| Inconsistent results between experiments | - Variability in vehicle preparation. - Degradation of the peptide in the vehicle over time. | - Prepare the vehicle solution fresh for each experiment. - If storing the vehicle solution, aliquot and freeze at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. - Ensure consistent and accurate measurement of all vehicle components. |
Experimental Protocols
Protocol 1: Vehicle Preparation with DMSO and PEG300
This protocol is a common starting point for compounds with low aqueous solubility.
-
Weigh the appropriate amount of this compound for your vehicle control concentration.
-
In a sterile vial, add 10% of the final volume as Dimethyl Sulfoxide (DMSO).
-
Add the this compound to the DMSO and vortex until fully dissolved.
-
Add 40% of the final volume as Polyethylene Glycol 300 (PEG300) and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add 45% of the final volume as sterile saline and mix until a clear solution is obtained.
-
Visually inspect the solution for any precipitation or phase separation. If observed, gentle warming and/or sonication can be used to aid dissolution.
-
Measure the pH of the final solution and adjust if necessary to a physiologically compatible range.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
Protocol 2: Salt Exchange from TFA to HCl
This protocol can be used to replace the TFA counter-ion with chloride.
-
Dissolve the this compound in sterile, distilled water at a concentration of 1 mg/mL.
-
Add 100 mM Hydrochloric Acid (HCl) to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Allow the solution to equilibrate at room temperature for at least one minute.
-
Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all liquid is removed.
-
To ensure complete exchange, re-dissolve the lyophilized powder in the same concentration of HCl solution and repeat the lyophilization process two more times.[5][6]
-
The final product will be PG106 HCl, which can then be formulated into the desired vehicle for in vivo administration.
Visualizations
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. lifetein.com [lifetein.com]
- 4. genscript.com [genscript.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
Addressing poor cellular uptake of PG106 Tfa
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the cellular uptake of PG106 Tfa.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R) with an IC50 of 210 nM.[1] It exhibits no significant activity at the human melanocortin 4 and 5 receptors (hMC4R and hMC5R).[1] Its primary mechanism of action is the competitive inhibition of hMC3R, thereby blocking the downstream signaling pathways activated by the receptor's natural ligands.
2. I am observing lower than expected efficacy in my cell-based assays. Could this be related to poor cellular uptake?
Yes, low efficacy in cell-based assays is a common consequence of poor cellular uptake of therapeutic peptides like this compound. Peptides, due to their size and charge, often exhibit low passive permeability across the cell membrane.[2][3] If this compound does not efficiently reach its target receptor on the cell surface or within the cell, its antagonistic effect will be diminished.
3. How can I improve the solubility of this compound for my experiments?
Proper dissolution is a critical first step to ensure the availability of this compound for cellular uptake. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] Here are some recommended solvent formulations:[1]
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (2.23 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (2.23 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (2.23 mM) |
Important Note: For in vivo experiments, it is recommended to prepare a clear stock solution first and then add co-solvents sequentially. Working solutions should be prepared fresh on the day of the experiment.[1]
4. What are the general barriers to cellular uptake for peptides like this compound?
The primary barriers to peptide cellular uptake include:
-
Low Membrane Permeability: The lipid bilayer of the cell membrane is a significant barrier for hydrophilic and charged molecules like peptides.[2][3]
-
Enzymatic Degradation: Peptidases and proteases present in the cell culture medium or on the cell surface can degrade the peptide, reducing its effective concentration.[2]
-
Endosomal Entrapment: Many peptides are taken up by endocytosis, but can become trapped within endosomes and subsequently degraded in lysosomes, preventing them from reaching their intracellular targets.[4]
-
Efflux Pumps: Cell surface transporters, such as P-glycoprotein, can actively pump the peptide out of the cell, reducing its intracellular concentration.[3]
Troubleshooting Guide: Poor Cellular Uptake of this compound
This guide provides a systematic approach to troubleshooting and improving the cellular uptake of this compound in your experiments.
Step 1: Verify Compound Integrity and Formulation
-
Question: Is the this compound properly dissolved and stable in my experimental media?
-
Troubleshooting Actions:
-
Confirm Solubility: Visually inspect your final working solution for any signs of precipitation. If observed, try a different solvent system as detailed in the solubility table above.
-
Assess Stability: The stability of peptides in solution can be time and temperature-dependent. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1]
-
pH Considerations: The pH of your culture medium can affect the charge and solubility of the peptide. Ensure the pH of your final formulation is compatible with your cell culture conditions.[3]
-
Step 2: Optimize Experimental Conditions
-
Question: Are the experimental parameters optimized for cellular uptake?
-
Troubleshooting Actions:
-
Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.
-
Temperature: Cellular uptake is an active process that is often temperature-dependent. While many experiments are conducted at 37°C, some uptake mechanisms can be inhibited at lower temperatures (e.g., 4°C), which can be used as a control to understand the uptake mechanism.[5]
-
Step 3: Enhance Cellular Uptake
-
Question: How can I actively improve the delivery of this compound into cells?
-
Troubleshooting Actions:
-
Use of Cell-Penetrating Peptides (CPPs): Consider co-incubating or conjugating this compound with a CPP. CPPs are short peptides that can facilitate the translocation of cargo molecules across the cell membrane.[5][6]
-
Permeabilizing Agents: In fixed-cell assays or for mechanistic studies, mild, transient permeabilization of the cell membrane with agents like digitonin or saponin can be employed. However, this is not suitable for live-cell assays.
-
Liposomal Formulations: Encapsulating this compound in liposomes can improve its stability and facilitate its entry into cells via membrane fusion or endocytosis.
-
Step 4: Quantify Cellular Uptake
-
Question: How can I measure the amount of this compound that is actually getting into the cells?
-
Troubleshooting Actions:
-
Fluorescent Labeling: If possible, use a fluorescently labeled version of this compound to visualize and quantify its uptake using fluorescence microscopy or flow cytometry.
-
Cellular Fractionation and Quantification: For unlabeled this compound, you can perform cellular fractionation to separate the cytoplasm, membrane, and nuclear components, followed by quantification of the peptide in each fraction using techniques like LC-MS/MS.
-
Experimental Protocols
Protocol 1: General Workflow for Assessing Cellular Uptake of this compound
This protocol outlines a general workflow to assess the cellular uptake of this compound.
Caption: Workflow for assessing this compound cellular uptake.
Visualizations
Troubleshooting Logic for Poor this compound Cellular Uptake
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.red [sci-hub.red]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PG106 Tfa: A Technical Support Guide
For researchers and drug development professionals working with the selective human melanocortin 3 (hMC3) receptor antagonist, PG106 Tfa, proper handling and aliquoting are paramount to ensure experimental success and maintain compound integrity. This guide provides a comprehensive technical support center, complete with troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent and selective antagonist for the human melanocortin 3 receptor (hMC3R), with an IC50 of 210 nM.[1][2] It exhibits significantly lower activity at hMC4 and hMC5 receptors, making it a valuable tool for studying the specific roles of the MC3 receptor.[1][2] It is a synthetic peptide, and the "Tfa" designation indicates that it is supplied as a trifluoroacetic acid salt, a common counter-ion for purified peptides.
How should I store this compound upon receipt?
This compound is shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Upon receipt, the powdered form should be stored in a sealed container, away from moisture.[1] For long-term storage, the powder is stable for up to two years at -80°C and for one year at -20°C.[1]
What is the best way to prepare a stock solution?
To prepare a stock solution, it is crucial to select an appropriate solvent. This compound is a solid, white to off-white powder.[1] For in vitro experiments, several solvent systems can be used. One common method involves dissolving the peptide in a small amount of DMSO first, followed by dilution with an aqueous buffer. For instance, a stock solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a solubility of at least 2.5 mg/mL.[1]
How should I store the stock solution?
Once dissolved, the stability of this compound decreases. Stock solutions should be stored under sealed conditions, away from moisture.[1] For optimal stability, it is recommended to store stock solutions at -80°C, where they are viable for up to 6 months.[1] If stored at -20°C, the solution should be used within one month.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide may have precipitated out of solution. | Gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1] Ensure the chosen solvent system is appropriate for your desired concentration. |
| Inconsistent Experimental Results | Improper storage or handling may have led to peptide degradation. | Always store the powdered form and stock solutions at the recommended temperatures and protect from moisture.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Verify the concentration of your stock solution. |
| Precipitation in Aqueous Buffer | The solubility of the peptide may be lower in your final experimental buffer. | When diluting the DMSO stock solution, add it to the aqueous buffer slowly while mixing. Consider if the components of your final buffer are compatible with the peptide and the initial solvent. |
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Notes |
| Powder | -80°C | 2 years | Sealed, away from moisture[1] |
| Powder | -20°C | 1 year | Sealed, away from moisture[1] |
| In Solvent | -80°C | 6 months | Sealed, away from moisture[1] |
| In Solvent | -20°C | 1 month | Sealed, away from moisture[1] |
Table 2: In Vitro Solubility Protocols
| Protocol | Solvent Composition | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.23 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.23 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.23 mM)[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol details the steps for reconstituting this compound to a stock concentration of 2.5 mg/mL using Protocol 1 from the solubility data.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare 1 mL of a 2.5 mg/mL stock solution, add 100 µL of DMSO to 2.5 mg of this compound powder.
-
Vortex the mixture until the powder is completely dissolved. Gentle warming or sonication can be applied if necessary.
-
Add 400 µL of PEG300 to the solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex to ensure a homogenous mixture.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly. The solution should be clear.
Protocol 2: Aliquoting and Storage of Stock Solution
To prevent degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into single-use volumes.
Materials:
-
Prepared this compound stock solution
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Determine the appropriate aliquot volume based on your typical experimental needs.
-
Carefully pipette the desired volume of the this compound stock solution into each microcentrifuge tube.
-
Securely cap each tube.
-
Label each aliquot with the compound name, concentration, and date of preparation.
-
Immediately transfer the aliquots to -80°C for long-term storage (up to 6 months). For short-term storage, -20°C can be used (up to 1 month).
Visualizations
Caption: Workflow for proper handling, reconstitution, and aliquoting of this compound.
Caption: Antagonistic action of this compound on the MC3 receptor signaling cascade.
References
Validation & Comparative
Validating the Selectivity of PG106 Tfa for the Human Melanocortin-3 Receptor (hMC3R)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of PG106 Tfa, a potent antagonist for the human melanocortin-3 receptor (hMC3R). Understanding the selectivity of a ligand is paramount in research and drug development to ensure that observed effects are attributable to the target receptor and to minimize off-target interactions. This document presents available experimental data, outlines standard methodologies for selectivity validation, and offers a comparative look at other melanocortin ligands.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound is primarily defined by its differential activity at the various subtypes of the melanocortin receptor family. The following table summarizes the available quantitative data for this compound's interaction with human melanocortin receptors.
| Receptor Subtype | Activity Type | Value | Selectivity vs. hMC3R |
| hMC3R | Antagonist | IC50 = 210 nM | - |
| hMC4R | No Activity | EC50 = 9900 nM | ~47-fold |
| hMC5R | No Activity | - | High |
| hMC1R | Not Reported | - | - |
| hMC2R | Not Reported | - | - |
Comparison with Alternative Melanocortin Ligands
To contextualize the selectivity of this compound, it is useful to compare its profile with other well-characterized melanocortin receptor ligands. These ligands exhibit varying degrees of selectivity across the melanocortin receptor family.
| Ligand | hMC1R Activity (Ki/EC50) | hMC3R Activity (Ki/EC50) | hMC4R Activity (Ki/EC50) | hMC5R Activity (Ki/EC50) | General Selectivity Profile |
| α-MSH | Agonist (~0.2 nM) | Agonist (~6.8 nM) | Agonist (~0.7 nM) | Agonist (~1.4 nM) | Non-selective endogenous agonist. |
| SHU9119 | Agonist (~0.1 nM) | Antagonist (~0.6 nM) | Antagonist (~0.2 nM) | Agonist (~0.3 nM) | Potent antagonist at hMC3R and hMC4R, but agonist at hMC1R and hMC5R.[3] |
| MTII | Agonist (~0.2 nM) | Agonist (~3.9 nM) | Agonist (~0.6 nM) | Agonist (~10 nM) | Potent, non-selective synthetic agonist.[3] |
| This compound | Not Reported | Antagonist (210 nM) | No Activity (>9900 nM) | No Activity | Selective hMC3R antagonist with significantly lower or no activity at hMC4R and hMC5R.[1][2] |
Note: The values presented are approximate and can vary between different studies and assay conditions. This table is for comparative purposes.
Experimental Protocols for Selectivity Validation
The determination of a compound's selectivity profile relies on standardized and robust experimental procedures. Below are detailed methodologies for key assays used to validate the selectivity of a ligand like this compound.
Radioligand Binding Assay (Competition)
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor. It is used to determine the binding affinity (Ki) of the test compound for the target receptor and a panel of off-target receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for hMC3R and other melanocortin receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293-hMC3R).
-
A suitable radioligand with high affinity for the target receptor (e.g., [¹²⁵I]-NDP-α-MSH).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Non-specific binding control: a high concentration of a non-radiolabeled ligand (e.g., 1 µM NDP-α-MSH).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control solutions.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
cAMP Functional Assay (Antagonist Mode)
This assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP) stimulated by an agonist. Since melanocortin receptors 1, 3, 4, and 5 are primarily coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP, this is a key functional assay.[5]
Objective: To determine the functional potency (IC50) of this compound as an antagonist at hMC3R and other melanocortin receptors.
Materials:
-
Whole cells expressing the receptor of interest (e.g., CHO-hMC3R).
-
A known agonist for the receptor (e.g., α-MSH).
-
Test compound (this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).[7]
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and add fresh medium containing a PDE inhibitor and varying concentrations of the test antagonist (this compound). Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (typically EC80) to all wells except the basal control.[6]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP level (or detection signal) against the logarithm of the antagonist concentration. Use non-linear regression to fit a sigmoidal dose-inhibition curve and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Caption: hMC3R Gs-cAMP signaling pathway activated by an agonist and inhibited by this compound.
Caption: Experimental workflow for validating the selectivity of a receptor ligand like this compound.
Conclusion
The available data strongly supports that this compound is a potent and selective antagonist of the human melanocortin-3 receptor.[1][2] It demonstrates significantly reduced to no activity at the hMC4 and hMC5 receptors, highlighting its utility as a precise pharmacological tool for investigating the specific roles of hMC3R in physiological and pathological processes. While data on its interaction with hMC1R and hMC2R is lacking, its established profile makes it a valuable compound for researchers aiming to dissect the complexities of the melanocortin system. The experimental protocols outlined in this guide provide a robust framework for researchers seeking to independently validate these findings or to characterize the selectivity of novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MC3 Receptor Antagonist | MCE [medchemexpress.cn]
- 3. Bench-Top to Clinical Therapies: A Review of Melanocortin Ligands from 1954 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PG106 Tfa Cross-Reactivity with Melanocortin Receptors
A comprehensive guide for researchers and drug development professionals on the selectivity profile of the melanocortin receptor antagonist, PG106 Tfa.
This guide provides a detailed comparison of the cross-reactivity of this compound across the family of melanocortin receptors (MCRs), specifically MC1R, MC2R, MC3R, MC4R, and MC5R. The data presented is crucial for researchers in the fields of pharmacology, endocrinology, and drug discovery to understand the selectivity and potential off-target effects of this compound.
Summary of this compound Cross-Reactivity
This compound has been identified as a potent and highly selective antagonist for the human melanocortin-3 receptor (hMC3R). Its activity at other melanocortin receptor subtypes is significantly lower, indicating a favorable selectivity profile for studies targeting MC3R.
Quantitative Analysis of Receptor Activity
The following table summarizes the in vitro activity of this compound at the different human melanocortin receptors. The data is compiled from functional assays measuring the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production.
| Receptor | Agonist | This compound Activity |
| hMC3R | α-MSH | IC50 = 210 nM[1] |
| hMC4R | α-MSH | EC50 = 9900 nM[1] |
| hMC5R | α-MSH | No activity reported[1] |
| hMC1R | α-MSH | Data not available |
| hMC2R | ACTH | Data not available |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to determine the cross-reactivity of this compound, the following diagrams illustrate the melanocortin receptor signaling pathway and a typical experimental workflow for assessing receptor antagonism.
References
Comparative Analysis of PG106 Tfa and Other MC3R Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of PG106 Tfa and other ligands targeting the Melanocortin-3 Receptor (MC3R). This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to facilitate informed decisions in drug discovery and development.
The Melanocortin-3 Receptor (MC3R) is a G protein-coupled receptor predominantly expressed in the central nervous system and periphery, playing a crucial role in regulating energy homeostasis, food intake, and inflammation.[1] The development of selective MC3R ligands is of significant interest for therapeutic interventions in obesity, cachexia, and inflammatory disorders. This guide focuses on the pharmacological profile of this compound, a selective MC3R antagonist, in comparison to other notable MC3R ligands.
Quantitative Comparison of MC3R Ligands
The following tables summarize the binding affinity and functional activity of this compound and other key MC3R ligands. The data presented is compiled from various studies and highlights the selectivity and potency of these compounds.
Table 1: Binding Affinity (Ki) and Antagonist Activity (IC50/pA2) of MC3R Antagonists
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Activity (IC50, nM) | Antagonist Activity (pA2) | Species |
| This compound | hMC3R | Data not available | 210 [2] | Data not available | Human |
| hMC4R | Data not available | >9900 (EC50)[2] | Data not available | Human | |
| hMC5R | Data not available | No activity[2] | Data not available | Human | |
| SHU9119 | hMC3R | Data not available | 0.23[3] | Data not available | Human |
| hMC4R | Data not available | 0.06[3] | Data not available | Human | |
| mMC3R | Data not available | Data not available | 7.0[4] | Mouse | |
| mMC4R | Data not available | Data not available | 7.0[4] | Mouse | |
| Agouti-related protein (AGRP) | hMC3R | Data not available | Inverse Agonist[5] | Data not available | Human |
| hMC4R | Data not available | Inverse Agonist[5] | Data not available | Human |
Note: Tfa (trifluoroacetic acid) is a common counterion for synthetic peptides and does not contribute to the ligand's activity. The EC50 value for PG106 at hMC4R indicates its lack of agonist activity.
Table 2: Binding Affinity (Ki) and Agonist Activity (EC50) of MC3R Agonists
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Activity (EC50, nM) | Species |
| α-Melanocyte-Stimulating Hormone (α-MSH) | hMC3R | 20.7[6] | 0.45[6] | Human |
| hMC4R | 641[6] | 5.0[6] | Human | |
| γ-Melanocyte-Stimulating Hormone (γ-MSH) | hMC3R | 2.6[6] | 0.18[6] | Human |
| hMC4R | 237[6] | 28[6] | Human | |
| Pyrrolidine Bis-Cyclic Guanidines (Small Molecule) | mMC3R | Data not available | Nanomolar range[7] | Mouse |
| mMC4R | Data not available | Micromolar antagonist activity[7] | Mouse |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of MC3R ligands.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the MC3R.
Materials:
-
HEK293 cells transiently or stably expressing the human MC3R.
-
Cell membrane preparations from these cells.
-
Radioligand, typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]NDP-MSH).
-
Non-labeled ligands (test compounds and standards).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgSO₄, 100 mM NaCl, and 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing MC3R. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay
This assay measures the ability of a ligand to activate or inhibit the Gαs-cAMP signaling pathway upon binding to the MC3R.
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of test compounds at the MC3R.
Materials:
-
HEK293 cells expressing the human MC3R.
-
Cell culture medium.
-
Test compounds (agonists or antagonists) and standards.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control and to stimulate cAMP production in antagonist assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing MC3R into 96- or 384-well plates and culture overnight.
-
Compound Addition:
-
Agonist Assay: Add varying concentrations of the test agonist to the cells.
-
Antagonist Assay: Add a fixed concentration of a known MC3R agonist (e.g., α-MSH) along with varying concentrations of the test antagonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Assay: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Antagonist Assay: Plot the inhibition of the agonist-induced cAMP response against the log of the antagonist concentration to determine the IC50 (the concentration of antagonist that inhibits 50% of the agonist response).
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using the DOT language for Graphviz.
Caption: MC3R Signaling Pathway.
Caption: Experimental Workflow for MC3R Ligand Characterization.
Conclusion
This guide provides a comparative overview of this compound and other MC3R ligands, supported by quantitative data and detailed experimental protocols. This compound emerges as a potent and selective antagonist of the human MC3R. The provided data tables and diagrams serve as a valuable resource for researchers in the field of melanocortin receptor pharmacology, aiding in the design and interpretation of experiments aimed at understanding MC3R function and developing novel therapeutics. Further characterization of this compound's binding affinity and its activity at other melanocortin receptor subtypes would provide a more complete understanding of its pharmacological profile.
References
- 1. Specific Functions of Melanocortin 3 Receptor (MC3R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiological roles of the melanocortin MC3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Nanomolar Melanocortin-3 Receptor (MC3R) Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High Throughput “Unbiased” Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Comparative Guide: PG106 Tfa as a Research Tool for Validating MC3R Knockout Models
This guide provides a comprehensive comparison of using the selective melanocortin-3 receptor (MC3R) antagonist, PG106 Tfa, against genetic MC3R knockout models for research and validation purposes. It is intended for researchers, scientists, and drug development professionals working on the role of MC3R in energy homeostasis, metabolism, and behavior.
Introduction to MC3R and its Role in Energy Homeostasis
The melanocortin-3 receptor (MC3R) is a key component of the central melanocortin system, which plays a crucial role in regulating energy balance.[1] Unlike the more extensively studied melanocortin-4 receptor (MC4R), the precise functions of MC3R are still being elucidated. However, research using knockout models has revealed its involvement in nutrient partitioning, feeding behavior, and the response to anorexic and orexigenic stimuli.[2][3] Global MC3R knockout mice typically exhibit increased fat mass, reduced lean mass, and are not hyperphagic, distinguishing their phenotype from that of MC4R knockout mice.[1][4] These characteristics make the validation of MC3R's role in various physiological processes a critical area of investigation.
This compound: A Pharmacological Tool for MC3R Interrogation
This compound is a potent and selective antagonist for the human MC3R, with an IC50 of 210 nM.[5] It displays significantly lower activity at the human MC4R (EC50 = 9900 nM) and the human MC5R, making it a valuable tool for dissecting the specific contributions of MC3R signaling.[5] Pharmacological inhibition of MC3R with agents like this compound allows for acute and reversible blockade of the receptor, providing a complementary approach to genetic knockout models.
Comparison: this compound vs. MC3R Knockout Models
The choice between using a pharmacological antagonist like this compound and a genetic knockout model depends on the specific research question. Below is a comparison of their key features, advantages, and disadvantages.
| Feature | This compound (Pharmacological Antagonist) | MC3R Knockout Model (Genetic) |
| Mechanism of Action | Reversible binding to and inhibition of MC3R. | Permanent, global, or conditional deletion of the Mc3r gene. |
| Temporal Control | Acute and transient blockade of MC3R function. Allows for studying the effects of short-term inhibition. | Chronic absence of MC3R function from development (global KO) or a specific time point (conditional KO). |
| Spatial Control | Systemic or localized administration allows for some spatial control, but off-target effects in other tissues are possible. | High spatial control with conditional knockout models (e.g., tissue-specific Cre-Lox systems).[6][7] |
| Developmental Compensation | Avoids potential developmental compensatory mechanisms that can occur in knockout models. | Prone to developmental compensation, where other pathways may adapt to the absence of MC3R, potentially masking its primary functions. |
| Off-Target Effects | Potential for off-target binding to other receptors, although this compound is reported to be selective for MC3R over MC4R and MC5R.[5] | No off-target effects in the traditional sense, but the genetic modification can have unintended consequences on neighboring genes. |
| Reversibility | Effects are reversible upon clearance of the compound. | Effects are permanent and irreversible. |
| Ease of Use | Relatively easy to administer to a large number of animals. | Requires extensive breeding and colony management. |
| Phenotypic Comparison | Pharmacological inhibition can mimic certain aspects of the knockout phenotype, such as enhanced anorexic responses.[8] | Provides a comprehensive understanding of the lifelong absence of MC3R, revealing phenotypes such as increased fat mass and reduced lean mass.[4][7] |
Experimental Data Summary
The following tables summarize key quantitative data from studies on MC3R knockout mice, which can serve as a benchmark for validation studies using this compound.
Table 1: Body Composition and Metabolic Parameters in Global MC3R Knockout Mice
| Parameter | MC3R Knockout (-/-) | Wild-Type (+/+) | Reference |
| Fat Mass | Increased | Normal | [4][7] |
| Lean Mass | Reduced | Normal | [4][7] |
| Feed Efficiency (Weight Gain/Food Intake) | Higher | Normal | [4] |
| Food Intake | Hypophagic (in some studies) or Normal | Normal | [1][4] |
| Insulin Levels (Male) | Mildly Hyperinsulinemic | Normal | [4] |
Table 2: Behavioral Phenotypes in MC3R Knockout Mice
| Behavior | MC3R Knockout (-/-) | Wild-Type (+/+) | Reference |
| Response to Fasting (Refeeding) | Impaired orexigenic response | Normal | [8] |
| Response to Anorexic Stimuli | Enhanced anorexic response | Normal | [8] |
| Anxiety-Like Behavior | Increased | Normal | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation of MC3R knockout models and for assessing the effects of pharmacological agents like this compound.
Protocol 1: Validation of MC3R Knockout via RNAscope in situ Hybridization
This protocol is used to confirm the successful deletion of Mc3r mRNA in specific brain regions of knockout or conditional knockout mice.
Methodology:
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with ice-cold saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally at a thickness of 20-30 µm using a cryostat.
-
RNAscope Assay: The RNAscope in situ hybridization assay is performed according to the manufacturer's instructions. Specific probes targeting Mc3r mRNA are used.
-
Imaging and Quantification: Sections are imaged using a confocal or fluorescence microscope. The number of Mc3r mRNA puncta or the fluorescence intensity is quantified in the region of interest (e.g., medial hypothalamus) to compare between knockout and wild-type animals.[9]
Protocol 2: Metabolic Phenotyping
This protocol outlines the key measurements for assessing the metabolic phenotype of MC3R knockout mice or mice treated with this compound.
Methodology:
-
Body Composition Analysis: Body composition (fat mass and lean mass) is measured using quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA).
-
Food Intake and Energy Expenditure: Mice are housed in metabolic cages for continuous monitoring of food intake, oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity. The respiratory exchange ratio (RER) is calculated to determine substrate utilization.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, mice are administered an intraperitoneal (IP) injection of glucose. Blood glucose levels are measured at baseline and at regular intervals post-injection.
-
ITT: Following a shorter fasting period, mice are given an IP injection of insulin, and blood glucose is monitored over time.
-
-
Blood Chemistry: Blood samples are collected to measure plasma levels of leptin, insulin, and other relevant metabolites.
Protocol 3: Behavioral Assays for Anorexia and Anxiety
These assays are used to evaluate the behavioral consequences of MC3R knockout or pharmacological blockade.
Methodology:
-
Novelty-Suppressed Feeding (NSF) Test: Mice are food-deprived and then placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating is recorded as a measure of anxiety-driven anorexia.[8]
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior. The maze consists of two open and two closed arms. The time spent in the open arms is measured, with less time indicating higher anxiety.
-
Open Field Test: This assay measures general locomotor activity and anxiety. Mice are placed in an open arena, and their movement, including time spent in the center versus the periphery, is tracked.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the conceptual framework for MC3R's role and the logic of using this compound for knockout model validation.
Caption: Simplified signaling pathway of the central melanocortin system.
References
- 1. The melanocortin receptors: lessons from knockout models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medial hypothalamic MC3R signalling regulates energy rheostasis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Life without Hunger: The Ups (and Downs) to Modulating Melanocortin-3 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the mouse melanocortin-3 receptor results in increased fat mass and reduced lean body mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Polymorphisms and mutations in the melanocortin-3 receptor and their relation to human obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The melanocortin-3 receptor is a pharmacological target for the regulation of anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroanatomical dissection of the MC3R circuitry regulating energy rheostasis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency of PG106 Tfa Against Novel MC3R Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of the melanocortin-3 receptor (MC3R) antagonist, PG106 Tfa, against recently developed novel MC3R agonists. The data presented is based on available in vitro experimental findings. Direct comparative studies of this compound against these specific novel agonists are limited; therefore, this guide presents the intrinsic potencies of the antagonist and the agonists to offer a baseline for assessment.
Executive Summary
This compound is a potent and selective antagonist of the human melanocortin-3 receptor (hMC3R) with a reported IC50 of 210 nM.[1] In recent years, several novel MC3R agonists have been discovered, including both peptide-based and small molecule compounds, exhibiting high potency and selectivity. This guide summarizes the potency of this compound and these novel agonists, details the experimental methodologies used for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Potency at MC3R
The following table summarizes the in vitro potency of this compound and a selection of novel MC3R agonists. It is crucial to note that the IC50 value for this compound reflects its ability to inhibit the receptor, while the EC50 values for the agonists represent their ability to activate the receptor. A direct head-to-head comparison of inhibitory potency would require co-incubation experiments that have not been widely published.
| Compound Name/Class | Compound Type | Target Receptor | Potency Metric | Potency Value (nM) | Selectivity Notes |
| This compound | Antagonist | hMC3R | IC50 | 210 | No activity at hMC4R (EC50=9900 nM) and hMC5R.[1] |
| Ac-Arg-Arg-(pI)DPhe-Tic-NH2 | Tetrapeptide Agonist | mMC3R | EC50 | 16 | Antagonist at mMC4R (pA2 > 7.0).[2][3] |
| Ac-His-Arg-(pI)DPhe-Tic-NH2 | Tetrapeptide Agonist | mMC3R | EC50 | 40 | Antagonist at mMC4R (pA2 = 7.0).[2][4] |
| Pyrrolidine Bis-Cyclic Guanidines | Small Molecule Agonists | mMC3R | EC50 | Nanomolar range | >10-fold selective for MC3R over MC4R.[5][6][7] |
| Compound 42 (Ac-Val-Gln-(pI)DPhe-DTic-NH2) | Tetrapeptide Agonist | mMC3R | EC50 | Not specified, but potent | 100-fold selective for MC3R over µM MC4R partial agonist pharmacology. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of MC3R antagonists and agonists.
cAMP Accumulation Assay for Agonist Potency (EC50 Determination)
This assay is a cornerstone for determining the potency of MC3R agonists by measuring the increase in intracellular cyclic adenosine monophosphate (cAMP) upon receptor activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the mouse melanocortin-3 receptor (mMC3R) are cultured in appropriate media (e.g., Ham's F12 supplemented with 10% FBS and a selection agent like G418).
-
Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach a suitable confluency.
-
Compound Treatment: The novel MC3R agonist is serially diluted to a range of concentrations (e.g., from 10⁻⁴ M to 10⁻¹⁰ M). The cells are then treated with these dilutions.
-
Stimulation and Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP. Forskolin, a direct activator of adenylyl cyclase, is often used as a positive control.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive binding assay, such as an AlphaScreen or a β-galactosidase reporter gene assay.[2][5]
-
Data Analysis: The data are normalized to the maximal response induced by a potent, non-selective melanocortin agonist like NDP-MSH. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.
Antagonist Inhibition Assay (IC50 and pA2 Determination)
This assay evaluates the ability of an antagonist, such as this compound, to inhibit the signaling induced by an MC3R agonist.
-
Cell Culture and Preparation: Similar to the agonist assay, HEK293 cells stably expressing mMC3R are used.
-
Co-treatment: Cells are treated with a fixed concentration of a known MC3R agonist (e.g., NDP-MSH) along with a range of concentrations of the antagonist (e.g., this compound).
-
Incubation and Lysis: The cells are incubated to allow for competitive binding and signaling to occur, followed by cell lysis.
-
cAMP Measurement: Intracellular cAMP levels are quantified as described in the agonist assay protocol.
-
Data Analysis:
-
IC50 Determination: The concentration of the antagonist that inhibits 50% of the agonist-induced response is determined. This is the IC50 value.
-
Schild Analysis (for pA2 value): To determine the nature of the antagonism (competitive or non-competitive) and a more precise measure of potency, a Schild analysis is performed. This involves generating agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The shift in the agonist's EC50 value is then used to calculate the pA2 value, which represents the negative logarithm of the antagonist's equilibrium dissociation constant (Ki).[2]
-
Mandatory Visualizations
Signaling Pathway
Caption: MC3R signaling pathway initiated by an agonist and inhibited by this compound.
Experimental Workflow
Caption: Workflow for determining agonist EC50 and antagonist IC50/pA2 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Nanomolar Melanocortin-3 Receptor (MC3R) Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High Throughput “Unbiased” Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Nanomolar Melanocortin-3 Receptor (MC3R)-Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High-Throughput "Unbiased" Screening Campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PG106 Tfa: A Comparative Analysis of a Selective Melanocortin-3 Receptor Antagonist
For Immediate Release
[City, State] – [Date] – In the landscape of pharmacological research, particularly in the modulation of the melanocortin system, PG106 Tfa has emerged as a significant tool for scientists. This guide provides a comprehensive performance comparison of this compound against other relevant melanocortin receptor ligands, supported by published experimental data. The information is tailored for researchers, scientists, and drug development professionals investigating the roles of the melanocortin-3 receptor (MC3R) in various physiological processes.
This compound: A Profile
This compound is a potent and selective antagonist of the human melanocortin-3 receptor (hMC3R).[1][2] Its defining characteristic is its high affinity for the hMC3R, with a reported half-maximal inhibitory concentration (IC50) of 210 nM.[1][2] Crucially, it demonstrates significant selectivity, exhibiting no activity at the human melanocortin-4 (hMC4R) and melanocortin-5 (hMC5R) receptors, with an EC50 value greater than 9900 nM for the hMC4R.[1][2] This selectivity makes this compound a valuable chemical probe for elucidating the specific functions of the MC3R.
The "Tfa" designation in its name indicates that the compound is supplied as a trifluoroacetate salt, a common counterion for synthetic peptides. While trifluoroacetic acid (TFA) itself has been studied for its potential toxicity, these effects are generally observed at high concentrations and are distinct from the pharmacological activity of the PG106 molecule.[3][4][5][6][7]
Performance Comparison
To objectively assess the performance of this compound, a comparison with other known melanocortin receptor ligands is essential. The following table summarizes the in vitro activity of this compound and a selection of other antagonists.
| Compound | Target(s) | Reported In Vitro Activity | Selectivity Profile | Reference(s) |
| This compound | hMC3R | IC50 = 210 nM | Selective for hMC3R over hMC4R and hMC5R | [1][2] |
| SHU-9119 | mMC3R / mMC4R | Mixed partial agonist/antagonist at mMC3R; Antagonist at mMC4R | Non-selective | [8] |
| Tetrapeptide 1 (Ac-Trp-(pI)DPhe-Arg-Xaa-NH2) | mMC3R | Antagonist with minimal agonist activity at 100 µM | - | [8] |
| Tetrapeptide 6 | mMC3R / mMC4R | Antagonist at mMC3R; Potent antagonist at mMC4R (pA2 > 8.3) | - | [8] |
| Tetrapeptide 7 | mMC3R / mMC4R | Antagonist at mMC3R; Potent antagonist at mMC4R (pA2 > 8.3) | - | [8] |
Note: Data for competitor compounds are based on studies in mouse melanocortin receptors (mMC3R and mMC4R) and may not be directly comparable to the human receptor data for this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound and other melanocortin receptor ligands typically involves competitive binding assays or functional assays measuring downstream signaling. A generalized protocol for a competitive binding assay is outlined below.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human melanocortin-3 receptor (hMC3R) are cultured under standard conditions.
-
Cell membranes are harvested by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled melanocortin peptide agonist (e.g., [125I]-NDP-α-MSH).
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to the incubation mixture.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand.
-
Signaling Pathways and Workflow
The melanocortin-3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, this initiates a cascade of intracellular events. The antagonism by this compound would block this signaling pathway.
Caption: MC3R signaling pathway and the inhibitory action of this compound.
The experimental workflow for characterizing a receptor antagonist like this compound follows a logical progression from initial screening to detailed pharmacological profiling.
Caption: General experimental workflow for antagonist characterization.
Conclusion
This compound stands out as a potent and selective hMC3R antagonist, making it a critical research tool for dissecting the physiological roles of this receptor. Its performance, characterized by its high affinity and selectivity, provides a solid foundation for its use in in vitro and potentially in vivo studies aimed at understanding the complex biology of the melanocortin system. Further research to generate comprehensive in vivo data for this compound and to identify more direct, selective MC3R antagonists will be crucial for advancing the field.
References
- 1. PG 106 TFA | CAS#:944111-22-2 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Toxicological mode-of-action and developmental toxicity of different carbon chain length PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of PG106 Tfa: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of PG106 Tfa, with a primary focus on the hazardous component, Trifluoroacetic Acid (TFA). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. Given that the specific composition of "PG106" is not publicly documented, it is imperative to treat this substance with the same precautions as pure Trifluoroacetic Acid.
Immediate Safety and Handling Precautions
Trifluoroacetic Acid is a strong, corrosive organic acid that can cause severe burns upon contact with skin, eyes, and the respiratory tract.[1] All handling of this compound must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.[2]
Waste Disposal Procedures
Under no circumstances should this compound be disposed of down the drain.[3][4] It is classified as a hazardous waste and must be managed according to institutional and local regulations.
Waste Collection and Storage
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Trifluoroacetic Acid".[5]
-
Containerization: Use only approved, chemically resistant containers (e.g., glass or polyethylene) with secure, tight-fitting lids.[5] Do not use metal containers.[4]
-
Segregation: Store this compound waste separately from incompatible materials, particularly bases, oxidizing agents, reducing agents, and metals, to prevent violent reactions.[1][3][4]
Neutralization Protocol for Small Quantities
For small quantities of this compound waste, neutralization can be a viable pre-disposal step, rendering the waste less hazardous. This procedure should only be performed by trained personnel.
Experimental Protocol: Neutralization of this compound
Objective: To neutralize the acidic waste to a pH suitable for disposal according to institutional guidelines.
Materials:
-
This compound waste
-
Sodium carbonate (soda ash) or sodium bicarbonate
-
Large beaker or flask
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Ice bath
-
Appropriate PPE (chemical splash goggles, face shield, acid-resistant gloves, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker or flask containing the this compound waste in an ice bath to dissipate the heat that will be generated during neutralization.
-
Dilution: Slowly and carefully dilute the this compound waste with water to a concentration of less than 10%. Always add acid to water, never the other way around.
-
Neutralization: While continuously stirring the diluted solution, slowly add small portions of sodium carbonate or sodium bicarbonate. Be cautious as this will cause effervescence (gas evolution). Control the rate of addition to prevent excessive foaming and splashing.
-
pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 5.5 and 9.0.[2]
-
Final Disposal: Once the pH is stable within the target range, the neutralized solution may be disposed of down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution), provided this is permitted by your institution's Environmental Health & Safety (EHS) department.[2] Always consult with your local EHS for final approval.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Target pH for Neutralized Waste | 5.5 - 9.0 | [2] |
| Water Flush Ratio for Drain Disposal | 20 parts water to 1 part neutralized solution | [2] |
Disposal Workflow Diagram
References
Essential Safety and Handling Protocols for Trifluoroacetic Acid (TFA)
This guide provides critical safety and logistical information for the handling and disposal of Trifluoroacetic Acid (TFA), a corrosive chemical commonly used in laboratories. Adherence to these procedures is essential to ensure the safety of all personnel.
Disclaimer: The following guidance is based on publicly available safety data for Trifluoroacetic Acid (TFA). It is assumed that "PG106 Tfa" refers to this chemical. Users should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to the corrosive and harmful effects of TFA. The following table summarizes the required PPE for handling this substance.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are suitable for handling small quantities. For volumes greater than 500 mL, heavy-duty gloves such as butyl rubber or Viton are required. Always check for leaks and tears before use.[1] |
| Eyes/Face | Safety glasses with side shields or splash goggles. A face shield is also recommended. | Eye protection must meet ANSI Z-87.1 standards. When handling larger quantities (>100 mL), splash goggles are recommended.[2] A face shield should be worn when there is a high potential for splashes.[3][4] |
| Body | Laboratory coat | A properly fitting lab coat must be worn to protect against chemical spills.[2][3] For high-volume applications, a chemical-resistant apron may be necessary.[1] |
| Feet | Closed-toe shoes | Sandals and other open-toed footwear are not permitted in laboratories where hazardous chemicals are handled.[2][3] |
| Respiratory | Not typically required when working in a fume hood. | If work must be conducted outside of a certified chemical fume hood, a full-face respirator may be necessary. A respiratory protection analysis should be performed by Environmental Health & Safety (EH&S).[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with TFA should be conducted in a properly functioning chemical fume hood with up-to-date certification.[1][2]
Safe Handling Practices:
-
When diluting, always add acid to water slowly; never the other way around.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, oxidizers, and metals.[2][4][5]
-
Keep containers tightly closed and upright to prevent leakage.[1][2][4]
-
Store in the original container or a compatible secondary container; do not store in metal containers.[1][5]
Emergency Procedures
Spills:
-
Small spills (less than 50 mL) inside a fume hood: Absorb the spill with an inert material like vermiculite or sand, place it in a suitable container, and dispose of it as hazardous waste.[2]
-
Large spills (greater than 50 mL) or any spill outside a fume hood: Evacuate the laboratory immediately and alert others.[2] Activate the fire alarm and call for emergency assistance.[2]
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] Seek immediate medical attention as corrosive injuries can be severe.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[5] Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
-
All waste containing TFA must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, compatible container.
-
Empty containers should be handled with care as they may still contain harmful residues. Rinse the container before disposal.[2]
Experimental Workflow for Safe Handling of TFA
Caption: Workflow for the safe handling of Trifluoroacetic Acid (TFA).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
